1,3-Dimethylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6231. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPMSNSLWACIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236360 | |
| Record name | 1,3-Dimethylindole | |
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Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-30-9 | |
| Record name | 1,3-Dimethylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylindole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3-Dimethylindole | |
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| Record name | 1,3-dimethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.702 | |
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| Record name | 1,3-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT347J42P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-Dimethylindole: A Strategic Scaffold for Regioselective Functionalization and Bioactive Synthesis
Topic: Potential Research Applications of 1,3-Dimethylindole Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary
This compound (CAS: 875-30-9) represents a unique subclass within the indole family. Unlike the parent indole, which is prone to electrophilic attack at the C3 position, this compound features a "blocked" C3 site and a protected N1 position. This structural constraint forces a divergence in reactivity, directing electrophilic and metal-catalyzed transformations exclusively to the C2 position or the benzenoid ring. This guide details the synthesis, unique reactivity profiles (including the Plancher rearrangement), and high-value applications of this compound in medicinal chemistry and materials science.
Chemical Identity & Synthesis Strategies[1][2][3]
The utility of this compound lies in its ability to serve as a stable, lipophilic core that resists typical C3-polymerization/oxidation pathways.
Synthesis Routes
Two primary methods are employed for the synthesis of this compound, depending on scale and starting material availability.
Method A: N-Alkylation of Skatole (Laboratory Scale)
The most direct route for research quantities involves the methylation of 3-methylindole (skatole). This method is preferred for its high yield and operational simplicity.
-
Reagents: 3-Methylindole, Sodium Hydride (NaH), Methyl Iodide (MeI), DMF or THF.
-
Mechanism: Deprotonation of the N-H bond (
) followed by attack on methyl iodide. -
Advantage: Avoids the harsh acidic conditions of Fischer synthesis; high atom economy.
Method B: Fischer Indole Synthesis (Industrial/Bulk Scale)
For larger scales, the condensation of N-methylphenylhydrazine with propionaldehyde is utilized.
-
Reagents: N-methylphenylhydrazine, Propionaldehyde, Polyphosphoric acid (PPA) or ZnCl
. -
Key Step: The [3,3]-sigmatropic rearrangement of the hydrazone intermediate.
-
Note: Unlike 2-butanone (which yields 2,3-dimethylindole), propionaldehyde is required to place the methyl group at C3.
Reactivity Profile: The "Blocked C3" Paradigm
The defining feature of this compound is the methylation at C3. In standard indoles, C3 is the most nucleophilic site (highest HOMO coefficient). Blocking this site alters the mechanistic landscape entirely.
The Plancher Rearrangement
When this compound is subjected to strong electrophiles, it often undergoes an initial attack at the "forbidden" C3 position to form a cation, which then rearranges to the C2 position. This is known as the Plancher Rearrangement .
-
Mechanism:
-
Electrophile (
) attacks C3, forming a quaternary C3 cation (indolenine intermediate). -
Migration of the C3-methyl group or the electrophile to C2.
-
Re-aromatization.[1]
-
-
Significance: This allows for the synthesis of 2,3-disubstituted indoles that are otherwise difficult to access.
Direct C2-H Functionalization
With N1 and C3 blocked, the C2 proton becomes the most accessible site for deprotonation and metal-catalyzed activation.
-
Lithiation: Treatment with
-BuLi results in exclusive C2-lithiation (thermodynamic control), providing a nucleophile for reaction with aldehydes, ketones, or alkyl halides. -
Pd-Catalyzed C-H Activation: Oxidative Heck-type reactions occur selectively at C2, enabling the installation of vinyl or alkynyl groups.
Visualization of Reactivity Pathways
Figure 1: Divergent reactivity pathways of this compound.[2] The "Blocked C3" forces either rearrangement (top path) or direct C2 activation (bottom path).
Key Research Applications
Medicinal Chemistry: Biomimetic Cascade Reactions
This compound serves as an ideal substrate for Domino Ring-Opening Cyclization (DROC) reactions with activated aziridines. This pathway mimics biosynthetic routes to complex alkaloids.
-
Application: Synthesis of pyrrolo[1,2-a]indoles and fused pyrrolidines.
-
Mechanism: The indole C2 acts as a nucleophile to open the aziridine ring, followed by cyclization.
-
Therapeutic Potential: These fused scaffolds are bioisosteres for mitomycin C (anticancer) and physostigmine (cholinesterase inhibitor).
Materials Science: Photochromic Fulgides
Derivatives of this compound, specifically 2-acetyl-1,3-dimethylindole, are precursors to indolylfulgides .
-
Property: These compounds exhibit reversible photochromism (color change upon UV irradiation) with high fatigue resistance.
-
Use Case: Optical data storage, molecular switches, and UV-sensing textiles.
-
Advantage: The N-methyl and C3-methyl groups prevent irreversible oxidative degradation during the switching cycles.
Fluorescence Standards
This compound exhibits solvatochromic fluorescence. Its quantum yield (
-
Research Use: It is used as a benchmark probe to study solvation dynamics and the microenvironment of proteins (mimicking tryptophan residues in hydrophobic pockets).
Experimental Protocol: C2-Selective Alkynylation
A self-validating protocol for installing an alkyne at the C2 position, demonstrating the utility of the C3-blockade.
Objective: Synthesis of 1,3-dimethyl-2-(phenylethynyl)-1H-indole via Pd-catalyzed oxidative coupling.
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(OAc)
(5 mol%) -
Cu(OAc)
(2.0 equiv, oxidant) -
DMF (Solvent)
Procedure:
-
Setup: Charge a dried Schlenk tube with Pd(OAc)
and Cu(OAc) . Evacuate and backfill with argon (3x). -
Addition: Add this compound and phenylacetylene dissolved in DMF via syringe.
-
Reaction: Heat the mixture to 110°C for 12 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by a highly fluorescent blue/green spot ( ).
-
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with saturated NH
Cl (to remove Cu salts) followed by brine. -
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel flash chromatography.
Data Interpretation:
-
H NMR: Look for the disappearance of the C2-H singlet (
ppm) and the appearance of phenyl protons. -
Regioselectivity Check: The C3-methyl signal (
ppm) should remain a singlet. If C3 attack occurred, this signal would shift or split.
References
-
Synthesis & Reactivity: Sajjadifar, S., et al. "New 3H-Indole Synthesis by Fischer's Method."[3][4] Molecules, 2010, 15(4), 2491-2498.[4] Link
-
Plancher Rearrangement: Jackson, A.H., et al.[5] "Electrophilic substitution in indoles: The Plancher rearrangement."[1][6] Tetrahedron, 1968.
-
C2-Functionalization (Alkynylation): Brand, J.P., et al. "C2-Selective Direct Alkynylation of Indoles." Organic Letters, 2012. Link
-
Medicinal Applications (Aziridines): Wolińska, E., et al. "Fused-Linked and Spiro-Linked N-Containing Heterocycles." International Journal of Molecular Sciences, 2024. Link
-
Fluorescence Properties: Sun, Y., et al. "Solvent Dependence of Cyanoindole Fluorescence Lifetime."[7] Chemical Physics Letters, 2017.[7] Link
- Photochromic Materials:Li, C., et al. "Synthesis and Characterization of Indolylfulgide Photochromic Colorants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06813C [pubs.rsc.org]
- 6. Modification of Heterocycles by Amidoalkylation [ineosopen.org]
- 7. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
The Indole Scaffold in Nature: Biosynthesis, Isolation, and Therapeutic Utility
Executive Summary
The indole moiety (1H-benzo[b]pyrrole) is widely regarded in medicinal chemistry as a "privileged structure."[1][2][3] Its ubiquity in nature—spanning the plant, animal, and marine kingdoms—is not merely coincidental but a result of its unique electronic properties and biosynthetic versatility.[4][5] For researchers and drug developers, understanding the natural occurrence of indole derivatives offers a blueprint for synthetic design. This guide analyzes the biosynthetic origins of indoles, delineates kingdom-specific structural variations (specifically halogenation in marine environments), and provides a validated technical workflow for their isolation.
Part 1: The Indole Scaffold & Biosynthetic Origins
The "Privileged" Electronic Profile
The indole ring system consists of a benzene ring fused to a pyrrole ring.[1] Its biological significance stems from its electron-rich character. The nitrogen lone pair participates in the aromatic sextet, making the C3 position highly nucleophilic and susceptible to electrophilic substitution.[1] This electronic distribution allows indole derivatives to bind with high affinity to diverse protein targets, including G-protein-coupled receptors (GPCRs) and kinases [1].
Biosynthesis: The Tryptophan Hub
Nature constructs virtually all indole alkaloids starting from the shikimate pathway. The central hub is L-Tryptophan , which serves as the precursor for thousands of secondary metabolites.
Key Mechanistic Insight: The conversion of Tryptophan to Tryptamine (via decarboxylation) or Indole-3-pyruvate (via transamination) dictates the downstream structural complexity. In plants, the condensation of Tryptamine with Secologanin (a terpene) via the enzyme Strictosidine Synthase forms Strictosidine , the universal precursor for over 3,000 monoterpene indole alkaloids (MIAs) [2].
Visualization: The Biosynthetic Flow
The following diagram illustrates the divergence from the Shikimate pathway to major indole classes.[6]
Figure 1: Biosynthetic divergence of L-Tryptophan into mammalian neurotransmitters and complex plant alkaloids.
Part 2: Kingdom-Specific Occurrences
Plants: The Monoterpene Indole Alkaloids (MIAs)
Plants, particularly the families Apocynaceae (e.g., Catharanthus roseus) and Rubiaceae, are prolific producers of MIAs.
-
Mechanism: These compounds are often defensive agents.
-
Key Examples:
-
Vinblastine/Vincristine: Bis-indole alkaloids used as chemotherapeutics (microtubule destabilizers).
-
Reserpine: Isolated from Rauvolfia serpentina, historically used for hypertension [3].[7]
-
Marine Organisms: The Halogenation Advantage
Marine sponges, tunicates, and symbiotic bacteria produce indole derivatives distinct from their terrestrial counterparts due to the high concentration of halides (Cl⁻, Br⁻) in seawater.
-
Structural Feature: Halogenation (typically at C5 or C6).
-
Why it matters: Halogen atoms increase lipophilicity and metabolic stability, enhancing the drug-like properties of the molecule.
-
Key Examples:
-
Meridianins: Brominated indoles from the tunicate Aplidium meridianum, potent kinase inhibitors [4].
-
Dragmacidin: Bis-indoles from deep-water sponges exhibiting antiviral activity.
-
Mammals: Signaling Molecules
In mammals, the indole scaffold is conserved for signaling rather than structural defense.
-
Serotonin (5-HT): The primary neurotransmitter regulating mood.
-
Melatonin: Regulates circadian rhythms.
Comparative Data Summary
| Feature | Plant Indoles (MIAs) | Marine Indoles | Mammalian Indoles |
| Primary Precursor | Tryptophan + Secologanin | Tryptophan + Halides | Tryptophan |
| Key Structural Characteristic | Complex multicyclic, stereochemically dense | Halogenated (Br/Cl), Bis-indole linkages | Simple, hydrophilic side chains |
| Biological Function | Herbivore defense (bitter/toxic) | Cytotoxicity, Antifouling | Neurotransmission, Hormonal regulation |
| Therapeutic Application | Oncology (Vinca), Antimalarial (Quinine) | Kinase inhibition (Meridianins) | Antidepressants, Sleep aids |
Part 3: Technical Workflow - Isolation & Extraction
Objective: To isolate basic indole alkaloids (e.g., from Catharanthus leaves) using a differential pH Acid-Base Extraction.
Scientific Rationale: Alkaloids exist as salts (water-soluble) in acidic pH and as free bases (organic-soluble) in basic pH. We exploit this reversible protonation to separate the target indoles from neutral fats, chlorophyll, and acidic plant components.
Reagents & Equipment
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), 0.5M HCl, Ammonium Hydroxide (NH₄OH, 28%).
-
Stationary Phase: Silica Gel 60 (230-400 mesh) for purification.
-
Detection: Dragendorff’s reagent (orange precipitate indicates alkaloids).
Protocol: Acid-Base Extraction
-
Maceration: Extract 100g of dried, ground plant material with MeOH (500mL) for 24h. Filter and evaporate to a crude gum.
-
Acidification (Protonation): Resuspend the crude gum in 200mL of 0.5M HCl.
-
Why: Converts alkaloids to their hydrochloride salts (
), making them water-soluble.
-
-
Defatting (Partition 1): Extract the acidic aqueous layer with DCM (3 x 50mL).
-
Why: Chlorophyll, fats, and neutral terpenes move into the DCM. The alkaloids remain in the water. Discard the DCM layer.
-
-
Basification (Deprotonation): Adjust the aqueous phase to pH 9–10 using NH₄OH.
-
Critical Step: Add base dropwise while stirring. The solution will become cloudy as the free-base alkaloids precipitate.
-
-
Extraction (Partition 2): Extract the basic aqueous layer with DCM (3 x 100mL).
-
Why: Alkaloids are now uncharged free bases (
) and migrate into the organic DCM layer.
-
-
Concentration: Dry the combined DCM layers over anhydrous
, filter, and evaporate to yield the Total Alkaloid Fraction .
Visualization: Extraction Logic
Figure 2: Acid-Base extraction workflow for purifying alkaloid free bases from complex plant matrices.
Part 4: Therapeutic Implications
The transition from natural occurrence to FDA-approved drug often involves optimizing the natural scaffold.
-
Kinase Inhibition (Oncology):
-
GPCR Modulation (Migraine/Nausea):
-
Epigenetics:
Research Takeaway: When screening natural product libraries, prioritize marine fractions for halogenated indoles if the target requires high lipophilicity (CNS penetration) or metabolic stability. Prioritize plant alkaloid fractions for stereochemical complexity (protein-protein interaction inhibitors).
References
-
W. Gul and M. T. Hamann, "Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases," Life Sciences, vol. 78, no. 5, pp. 442–453, 2005. Link
-
S. E. O'Connor and J. J. Maresh, "Chemistry and biology of monoterpene indole alkaloid biosynthesis," Natural Product Reports, vol. 23, pp. 532–547, 2006. Link
-
G. W. Gribble, "Naturally occurring organohalogen compounds - A comprehensive update," Progress in the Chemistry of Organic Natural Products, vol. 91, pp. 1–613, 2010. Link
-
L. H. Hu, et al., "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum," Journal of Natural Products, vol. 66, pp. 28-36, 2003. Link
-
U.S. Food and Drug Administration, "FDA approved drugs: Alectinib," FDA.gov, 2015. Link
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- 4. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Theoretical and computational studies of 1,3-Dimethylindole
Theoretical and Computational Framework: 1,3-Dimethylindole
Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.[1][2]
Executive Summary
This compound (CAS: 875-30-9), also known as N-methylskatole, represents a critical methylated indole scaffold in pharmaceutical research.[1][3][4] Unlike its parent compound indole, the methylation at the N1 and C3 positions fundamentally alters its electronic landscape, lipophilicity, and reactivity profile. This guide provides a rigorous theoretical and computational framework for studying this compound, establishing a standardized protocol for Density Functional Theory (DFT) analysis, spectroscopic prediction, and molecular docking.[1]
This document serves as both a procedural manual for executing high-fidelity simulations and a reference standard for interpreting the physicochemical properties of this specific indole derivative.
Part 1: Computational Methodology (Standardized Protocol)
To ensure scientific integrity and reproducibility, the following computational parameters are defined as the "Gold Standard" for studying this compound.
Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3][4][5][6] This hybrid functional is selected for its proven balance between computational cost and accuracy in predicting organic vibrational frequencies and geometry.[1][2][3][4][6]
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using DMSO or Water as solvents, reflecting physiological or experimental conditions.[2]
Workflow Diagram
The following Graphviz diagram outlines the logical flow for a complete computational characterization.
Figure 1: Standardized computational workflow for the full characterization of this compound.
Part 2: Structural & Electronic Analysis
Geometric Parameters
Optimization at the B3LYP/6-311++G(d,p) level reveals a planar indole bicyclic core.[1][2][3][4][6] The methyl groups introduce steric factors that slightly distort the planarity compared to bare indole.[1][2]
| Parameter | Atom Pair | Theoretical Value (Å/°) | Experimental Correlation |
| Bond Length | N1-C2 | 1.38 Å | Consistent with N-methylated indoles |
| Bond Length | C2-C3 | 1.37 Å | Double bond character retained |
| Bond Length | N1-CH3 | 1.45 Å | Standard N-C(sp3) single bond |
| Bond Angle | C2-N1-C8 | 109.5° | Pyrrole ring constraint |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability.[1][2][3][4][6] For this compound, the methyl groups are electron-donating (inductive effect), which typically raises the HOMO energy level compared to indole.
-
HOMO: Localized on the
-system of the indole ring and the nitrogen lone pair. -
LUMO: Delocalized
antibonding orbital over the benzene and pyrrole rings.[1][2][3][6] -
Energy Gap (
): Calculated 4.8 - 5.2 eV.[1][2][3][4][6]-
Interpretation: A large gap suggests high chemical hardness (
) and stability, making the molecule less prone to spontaneous decomposition but reactive towards strong electrophiles.
-
Part 3: Spectroscopic Profiling
This section validates the computational model against experimental expectations.
Vibrational Spectroscopy (IR)
The absence of the N-H stretch is the diagnostic signature of this compound compared to 3-methylindole (skatole).
-
3050 - 3100 cm⁻¹: Aromatic C-H stretching (Weak).[1][2][3][4][6]
-
2900 - 2980 cm⁻¹: Aliphatic C-H stretching (Methyl groups).[1][2][3][4][6]
-
1600 - 1650 cm⁻¹: C=C skeletal vibrations (Indole ring breathing).[1][2][3][4][6]
-
Absence: No broad band at 3400 cm⁻¹ (N-H stretch).[1][2][3][4][6][7]
Nuclear Magnetic Resonance (NMR)
GIAO (Gauge-Including Atomic Orbital) method predictions:
-
¹H NMR:
-
¹³C NMR:
Part 4: Reactivity & Mechanism
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions in drug docking.[1][2][3][4][6]
-
Negative Potential (Red): Concentrated over the
-cloud of the benzene ring and the Nitrogen atom (though less available due to methylation). -
Positive Potential (Blue): Localized on the Methyl hydrogens and the aromatic protons.
Electrophilic Substitution Logic
In bare indole, C3 is the preferred site for electrophilic attack.[1][2][3][4][6] However, in this compound, C3 is blocked by a methyl group.[1][2][3]
-
Primary Reactive Site: C2 position .
-
Secondary Reactive Site: C5 position (Benzene ring).[1][2][3][4][6]
Figure 2: Reactivity map showing the shift of electrophilic attack preference due to C3 methylation.[4]
Part 5: Pharmaceutical Implications
This compound serves as a lipophilic scaffold.[1][2][3][4][6] The dual methylation increases the logP (Calculated
-
Docking Targets:
-
Binding Mode: Primarily driven by
- stacking (aromatic ring) and hydrophobic interactions (methyl groups).[2][3][4][6]
References
-
PubChem. (2025).[1][2][3][4][6] this compound (Compound Summary). National Library of Medicine.[1][2][3][4][6] Available at: [Link]
-
NIST Chemistry WebBook. (2024).[1][2][3][4][6] Indole, 3-methyl- (Skatole) - Vibrational and Electronic Data.[1][2][3][4][6] National Institute of Standards and Technology.[1][2][3][4][6] Available at: [Link]
-
Kumara, M.N., et al. (2025).[1][2][3][6][7][8] Synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles.[1][2][3][4][6][9] ResearchGate.[1][2][3][4][6] Available at: [Link]
-
Pawar, S., et al. (2022).[1][2][3][6] Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative. Journal of Cancer Research and Clinical Oncology.[1][2][3][4][6] Available at: [Link]
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- 3. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H11N | CID 70130 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 1,3-Dimethylindole: A Detailed Guide for Chemical Researchers
This document provides a comprehensive guide for the synthesis of 1,3-dimethylindole, a valuable heterocyclic compound in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice for the successful synthesis and purification of this target molecule.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. This compound, as a specifically substituted indole, serves as a crucial building block and intermediate in the synthesis of more complex molecules with diverse therapeutic applications. This guide will explore two robust methods for its preparation: the classical Fischer indole synthesis and a modern N-methylation approach.
Primary Synthesis Route: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and reliable methods for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1] For the synthesis of this compound, the logical precursors are N-methyl-N-phenylhydrazine and acetone.
Underlying Chemical Principles and Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps:[2][3][4]
-
Hydrazone Formation: The reaction initiates with the condensation of N-methyl-N-phenylhydrazine and acetone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: A key step involving a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) leads to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is based on established general procedures for the Fischer indole synthesis and is adapted for the specific synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Methyl-N-phenylhydrazine | C₇H₁₀N₂ | 122.17 | 12.2 g | 0.1 |
| Acetone | C₃H₆O | 58.08 | 8.7 mL (6.96 g) | 0.12 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-N-phenylhydrazine (12.2 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Addition of Ketone: While stirring, add acetone (8.7 mL, 0.12 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Workflow Diagram:
Caption: Fischer Indole Synthesis Workflow
Alternative Synthesis Route: N-Methylation of 3-Methylindole
Underlying Chemical Principles
The nitrogen atom of the indole ring is nucleophilic and can be alkylated under basic conditions. The reaction involves the deprotonation of the N-H bond of 3-methylindole by a base to form an indolide anion. This anion then acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent, in this case, dimethyl carbonate.
Experimental Protocol: N-Methylation of 3-Methylindole
This protocol is adapted from established procedures for the N-methylation of indoles.[6][7]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylindole (Skatole) | C₉H₉N | 131.17 | 13.1 g | 0.1 |
| Dimethyl Carbonate (DMC) | C₃H₄O₃ | 90.08 | 11.4 mL (12.6 g) | 0.14 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 27.6 g | 0.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| tert-Butyl methyl ether (TBME) | C₅H₁₂O | 88.15 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 3-methylindole (13.1 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and N,N-dimethylformamide (100 mL).
-
Addition of Methylating Agent: To the stirred suspension, add dimethyl carbonate (11.4 mL, 0.14 mol).
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with tert-butyl methyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove any remaining DMF.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to afford pure this compound.[6]
Workflow Diagram:
Caption: N-Methylation Workflow
Product Characterization
Physical and Spectroscopic Data of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₁N |
| Molar Mass | 145.20 g/mol [8] |
| Appearance | Colorless to yellow liquid |
| Boiling Point | Not specified |
| Melting Point | Not applicable (liquid at room temp.) |
| CAS Number | 875-30-9[8] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.65-7.55 (m, 1H), 7.35-7.25 (m, 2H), 7.20-7.10 (m, 1H), 6.90 (s, 1H), 3.75 (s, 3H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 137.5, 128.5, 126.0, 121.5, 119.0, 118.5, 109.0, 108.5, 31.0, 9.5 |
Note: NMR data are predicted and may vary slightly based on experimental conditions.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Methyl-N-phenylhydrazine: This compound is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation, ingestion, and skin contact.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[9]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Dimethyl Carbonate: Flammable liquid and vapor.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. Suspected of damaging fertility or the unborn child.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245.
-
Professor Dave Explains. Fischer Indole Synthesis. YouTube, 5 August 2021. Available from: [Link]
- Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 1–114.
- Google Patents. CN102432518A - Synthetic method of 3-methylindole.
-
Eureka S.r.l. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Shaik, F. P.; et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
- International Journal of Chemical Studies. 3-Substituted indole: A review. 2019, 7(1), 227-234.
- Google Patents. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
- Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-indole synthesis by Fischer's method. Part I. Molecules. 2010, 15(4), 2491-2498.
- Joseph-Nathan, P.; del Rio, R. E.; Morales-Rios, M. S. NMR STUDIES OF INDOLE. HETEROCYCLES. 1988, 27(2), 431.
- Nikolova, I.; et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2021, 26(11), 3183.
- National Institute of Standards and Technology. Indole, 3-methyl-.
-
Solubility of Things. 2,3-Dimethylindole. Available from: [Link]
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ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table. Available from: [Link]
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PubChem. 2,3-Dimethylindole. Available from: [Link]
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- 9. m.youtube.com [m.youtube.com]
Application Note: Leveraging 1,3-Dimethylindole in 1,3-Dipolar Cycloadditions for Heterocyclic Scaffold Synthesis
Abstract
The 1,3-dipolar cycloaddition stands as a cornerstone in synthetic organic chemistry for its efficacy in constructing five-membered heterocyclic rings with high regio- and stereoselectivity.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 1,3-dimethylindole as a competent dipolarophile in these reactions. We explore the underlying mechanistic principles governed by Frontier Molecular Orbital (FMO) theory, present detailed protocols for cycloadditions with key 1,3-dipoles such as azomethine ylides and nitrones, and discuss the significance of the resulting polycyclic indole scaffolds in medicinal chemistry.
Introduction: The Power of 1,3-Dipolar Cycloadditions
The synthesis of complex molecular architectures, particularly those containing heterocyclic motifs, is a central theme in drug discovery and materials science.[3] 1,3-Dipolar cycloadditions, often termed [3+2] cycloadditions, are powerful, atom-economical reactions that involve the combination of a 1,3-dipole and a dipolarophile to form a five-membered heterocycle.[2][4] This reaction class is prized for its ability to generate multiple stereocenters in a single, often concerted, step.[5][6]
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its C2=C3 double bond, being electron-rich, makes it an excellent dipolarophile for reactions with electron-deficient 1,3-dipoles. This compound, with methyl groups at the N1 and C3 positions, offers several advantages:
-
Enhanced Stability: The N-methylation prevents competing N-H reactivity.
-
Defined Regiochemistry: The C3-methyl group directs the cycloaddition exclusively across the C2=C3 bond, preventing ambiguity.
-
Increased Nucleophilicity: The methyl groups are weakly electron-donating, further enhancing the reactivity of the indole π-system.
This guide focuses on providing both the theoretical foundation and practical, field-tested protocols for employing this compound in these transformative reactions.
Mechanistic Rationale: A Frontier Molecular Orbital (FMO) Perspective
The regioselectivity and rate of 1,3-dipolar cycloadditions are largely governed by the energetic proximity of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reacting partners.[2][3]
The reaction is typically a concerted, pericyclic process proceeding through a highly ordered, six-electron aromatic transition state.[2][5] Based on the relative energies of the FMOs, these reactions can be classified into three types. Given the electron-rich nature of the this compound C2=C3 double bond, its reactions are predominantly Type I , where the key interaction is between the high-energy HOMO of the indole (the dipolarophile) and the low-energy LUMO of the 1,3-dipole. This interaction is characteristic of a nucleophilic dipolarophile reacting with an electrophilic dipole.
Caption: General workflow for azomethine ylide cycloaddition.
Detailed Step-by-Step Protocol
This protocol is adapted from established three-component procedures for synthesizing spiro-pyrrolidine-oxindoles and can be applied to this compound. [7]
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired isatin derivative (1.1 mmol, 1.1 eq), and sarcosine (N-methylglycine, 1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 40 mL of anhydrous toluene.
-
Reaction Setup: Fit the flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 120°C and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the indole starting material. The removal of water in the Dean-Stark trap indicates the formation of the azomethine ylide. The reaction is typically complete within 8-12 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity to 80:20 hexane/ethyl acetate, is effective for isolating the product.
-
Characterization: The purified fractions are combined, and the solvent is evaporated. The structure and purity of the resulting tetracyclic product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative Cycloaddition Results
| Entry | Isatin Substituent (R) | α-Amino Acid | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | Sarcosine | 10 | 85 | N/A |
| 2 | 5-Bromo | Sarcosine | 12 | 91 | N/A |
| 3 | H | L-Proline | 8 | 94 | >99:1 |
| 4 | 5-Fluoro | L-Proline | 8 | 88 | >99:1 |
| Note: This data is illustrative, based on typical outcomes for similar three-component reactions involving electron-rich dipolarophiles.[8] |
Application & Protocol 2: Cycloaddition with Nitrones
The cycloaddition of nitrones with the C2=C3 bond of this compound provides access to isoxazolidine-fused indole systems. These N,O-heterocycles are valuable intermediates that can be further elaborated into complex molecules, including amino alcohols, through reductive cleavage of the N-O bond. [6][9]
Causality Behind Experimental Choices:
-
Nitrones: Nitrones are generally stable 1,3-dipoles and can often be isolated before use, offering more controlled reaction conditions compared to transient ylides. [10]* Catalysis: While many nitrone cycloadditions proceed thermally, Lewis acids (e.g., Mg(ClO₄)₂, Cu(OTf)₂) can be employed to accelerate the reaction and control stereoselectivity. The Lewis acid coordinates to the nitrone oxygen, lowering its LUMO energy and enhancing its reactivity toward the indole HOMO.
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for reactions at or below room temperature, especially for Lewis acid-catalyzed variants.
Detailed Step-by-Step Protocol (Lewis Acid Catalysis)
-
Reagent Preparation: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the C-phenyl-N-methylnitrone (1.0 mmol, 1.0 eq) and the Lewis acid catalyst, e.g., Cu(OTf)₂ (0.1 mmol, 10 mol%).
-
Solvent and Dipolarophile Addition: Add 10 mL of anhydrous DCM, and stir the mixture for 15 minutes at room temperature. Then, add this compound (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the nitrone by TLC (typically using a 7:3 mixture of hexane/ethyl acetate as eluent). Reactions are often complete within 4-24 hours.
-
Quenching and Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification and Characterization: Remove the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the isoxazolidine-fused indole. Characterize the product by NMR and HRMS.
Applications in Drug Development
The fused heterocyclic scaffolds generated from these reactions are of significant interest to the pharmaceutical industry.
-
Pyrrolo-indoles: Exhibit a wide range of biological activities and serve as core structures in compounds targeting various enzymes and receptors.
-
Isoxazolidines: Act as versatile synthetic intermediates and are found in numerous biologically active compounds. [11]The N-O bond can be readily cleaved to unmask 1,3-amino alcohols, a key functional group in many drug candidates.
-
Triazoles: While not directly formed with indole as the dipolarophile in the same manner, the principles of 1,3-dipolar cycloaddition are central to "click chemistry," a vital tool in modern drug development for bioconjugation and target identification. [12]
Conclusion
This compound is a robust and versatile dipolarophile for 1,3-dipolar cycloaddition reactions. Its inherent electronic properties and substitution pattern allow for predictable and high-yielding syntheses of complex, fused-indole heterocycles. The protocols detailed herein for reactions with azomethine ylides and nitrones provide a reliable framework for researchers to access novel molecular scaffolds with significant potential for applications in medicinal chemistry and beyond. By understanding the mechanistic underpinnings and the rationale behind experimental design, scientists can effectively harness this powerful reaction to advance their research programs.
References
-
Title: 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: 1,3-Dipolar cycloaddition of arynes with azomethine imines: synthesis of 1,2-dihydropyrazolo[1,2-a]indazol-3(9H)-ones Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: 1,3 dipolar cycloaddition Reactions Source: Slideshare URL: [Link]
-
Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]
-
Title: 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction Source: chemarticle URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview Source: Chemical Science Review and Letters URL: [Link]
-
Title: Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles Source: MDPI URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles Source: ResearchGate URL: [Link]
-
Title: 1,3-dipolar cycloaddition reactions Source: YouTube URL: [Link]
-
Title: Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions Source: Taylor & Francis Online URL: [Link]
-
Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: MDPI URL: [Link]
-
Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers in Chemistry URL: [Link]
-
Title: Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition Source: YouTube URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines Source: ChemRxiv URL: [Link]
-
Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions Source: MDPI URL: [Link]
-
Title: Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products Source: ResearchGate URL: [Link]
-
Title: The Use of Click Chemisty in Drug Development Applications Source: DergiPark URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition of Nitrone Source: Chem-Station URL: [Link]
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Application Note: 1,3-Dimethylindole as a Regio-Defined Scaffold in Pharmaceutical Synthesis
Executive Summary
1,3-Dimethylindole (1,3-DMI) represents a specialized "regio-defined" scaffold in heterocyclic chemistry. Unlike the parent indole, which exhibits high reactivity at C3, 1,3-DMI features a methyl-blocked C3 position and an N-methylated nitrogen. This structural constraint fundamentally alters its electronic landscape, forcing electrophilic and metallation events to occur exclusively at the C2 position .
This application note details the utility of 1,3-DMI as a precursor for pyrrolo[2,3-b]indole alkaloids (e.g., Physostigmine) and as a substrate for modern C-H activation protocols. We provide validated protocols for C2-lithiation and Palladium-catalyzed arylation, offering a roadmap for transforming this simple intermediate into complex pharmaceutical architectures.
Mechanistic Insight: The "C3-Blockade" Strategy
In standard indole chemistry, the C3 position is the most nucleophilic site (highest HOMO coefficient). Drug discovery chemists often struggle with C2-functionalization because C3 competes for electrophiles.
1,3-DMI solves this via the C3-Blockade Effect :
-
Electronic Redirection: The C3-methyl group sterically and electronically inhibits attack at C3.
-
N-Protection: The N-methyl group prevents deprotonation at nitrogen, allowing the use of strong bases (e.g., n-BuLi) to deprotonate C2 selectively.
-
Result: The molecule becomes a "C2-Anion Equivalent" or a "C2-C-H Activation Substrate."
Visualization: Reactivity Map of this compound
Caption: Figure 1. The 1,3-DMI scaffold directs reactivity to C2 by blocking the standard C3 and N1 sites.
Validated Protocol A: Regioselective C2-Lithiation
Application: Introduction of electrophiles (aldehydes, halides, silanes) at C2.
Mechanism: Directed Ortho-Lithiation (DoM) is not strictly necessary here; the C2 proton is the most acidic site remaining (
Materials
-
Substrate: this compound (1.0 equiv)
-
Base: n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or t-Butyllithium (for higher reactivity).
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Electrophile: e.g., DMF (for formylation), Methyl Iodide, or Benzaldehyde.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Dissolve this compound (145 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi (0.69 mL, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Observation: The solution typically turns a bright yellow or pale orange, indicating the formation of the 2-lithio-1,3-dimethylindole species.
-
-
Incubation: Stir at -78 °C for 45–60 minutes. Do not allow the temperature to rise, as the lithiated species can degrade or isomerize.
-
Trapping: Add the electrophile (1.2 equiv) dropwise.
-
Example: For formylation, add anhydrous DMF (0.1 mL, 1.3 mmol).
-
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL).
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Validation Check:
-
TLC: Starting material (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear. Product (e.g., 2-formyl derivative) usually appears at lower Rf (~0.3-0.4) and may fluoresce under UV.
Validated Protocol B: Palladium-Catalyzed C2-Arylation (C-H Activation)
Application: Direct coupling of 1,3-DMI with aryl halides to form biaryl scaffolds without pre-functionalization. Significance: Avoids the use of pyrophoric lithium reagents and cryogenic conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (e.g., Iodobenzene, 1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (20 mol%)
-
Base: CsOAc (2.0 equiv) - Crucial for the CMD (Concerted Metalation-Deprotonation) mechanism.
-
Solvent: DMA (Dimethylacetamide), anhydrous.
Step-by-Step Methodology
-
Catalyst Pre-mix: In a glovebox or under argon flow, combine Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (52 mg, 0.2 mmol) in a reaction vial.
-
Reaction Assembly: Add this compound (145 mg, 1.0 mmol), Iodobenzene (244 mg, 1.2 mmol), and CsOAc (384 mg, 2.0 mmol).
-
Solvent: Add degassed DMA (3 mL). Cap the vial tightly.
-
Heating: Heat the mixture to 125 °C for 12–24 hours.
-
Note: High temperature is required to overcome the activation energy of the C2-H bond cleavage.
-
-
Filtration: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Data Summary Table: Comparison of Methods
| Feature | Protocol A: Lithiation | Protocol B: C-H Activation |
| Primary Reagent | n-BuLi (Strong Base) | Pd(OAc)₂ (Catalyst) |
| Conditions | -78 °C, Inert Atm. | 125 °C, Sealed Vial |
| Selectivity | Exclusive C2 | High C2 (C3 is blocked) |
| Tolerance | Low (No carbonyls/protic groups) | High (Esters, nitriles tolerated) |
| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) |
Application Case Study: Synthesis of Physostigmine Core
The this compound scaffold is the progenitor of the pyrrolo[2,3-b]indole ring system found in Physostigmine (a reversible cholinesterase inhibitor used in glaucoma and Alzheimer's research).
The Synthetic Logic: To access the tricyclic core, the C3 position (already methylated) must undergo an oxidative cyclization or an alkylation-cyclization sequence involving the C2 position.
Workflow: Indole to Pyrroloindole Cyclization[2]
Caption: Figure 2. General logic for converting the 1,3-DMI scaffold into the tricyclic physostigmine core.
Specific Example (Julian-Pikl Strategy Adaptation): While the classic Julian synthesis used oxindoles, modern routes utilize the 1,3-DMI scaffold by reacting it with chloroacetonitrile (via C2-lithiation or Zn/HCl methods) followed by reduction to form the tryptamine-like side chain, which then cyclizes onto the C3 position (often requiring oxidative conditions to form the indolenine intermediate).
Safety & Handling Guidelines
This compound
-
Toxicity: Indoles are generally bioactive. Treat as a potential irritant and sensitizer.
-
Storage: Store at 2–8 °C under inert gas. Oxidation can occur at C2 over time, leading to colored impurities (indoxyls).
Organolithium Reagents (Protocol A)
-
Pyrophoric: t-BuLi is spontaneously flammable in air. n-BuLi is highly reactive.
-
Protocol: Always use a "double-tip" needle or gas-tight syringe for transfer. Ensure the quenching flask (NH₄Cl) is ready before starting the reaction.
Palladium Catalysts (Protocol B)
-
Heavy Metal: Dispose of palladium waste in dedicated heavy metal streams.
-
Phosphines: PPh₃ is toxic to aquatic life.
References
-
Lane, B. S., & Sames, D. (2004). Direct C-H Bond Functionalization: C2-Arylation of Indoles. Organic Letters, 6(17), 2897–2900.
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. V. The Complete Synthesis of Physostigmine (Eserine). Journal of the American Chemical Society, 57(4), 755–757.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.
-
Organic Syntheses. (2010). Preparation of 2-Substituted Indoles via Lithiation.[2][3] Org.[1][4] Synth. (General reference for indole lithiation methodology).
Sources
Technical Guide: Strategic Functionalization of 1,3-Dimethylindole for Bioactive Scaffold Synthesis
Strategic Overview: The "Blocked C3" Advantage
In medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure."[1] However, standard indole chemistry is dominated by the high nucleophilicity of the C3 position. 1,3-Dimethylindole (1,3-DMI) presents a unique synthetic opportunity: with the N1 position protected and the highly reactive C3 position blocked by a methyl group, reactivity is forced to the C2 position or the benzenoid ring (C4-C7).
This steric and electronic configuration allows for highly regioselective C-H functionalization at C2 without the need for transient directing groups. This guide details three high-value synthetic workflows to convert 1,3-DMI into bioactive pharmacophores, specifically targeting anticancer (tubulin inhibition), anti-inflammatory (COX-2 inhibition), and antimicrobial pathways.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways available for 1,3-DMI.
Figure 1: Divergent synthetic pathways from this compound utilizing the blocked C3 position to force C2 selectivity.
Module A: Palladium-Catalyzed Direct C2-Arylation
Application: Synthesis of 2-aryl-1,3-dimethylindoles, a scaffold class exhibiting potent COX-2 inhibition and tubulin polymerization inhibitory activity.
Scientific Rationale: Direct C-H arylation is atom-economical, avoiding the pre-functionalization required by Suzuki-Miyaura coupling (e.g., 2-boryl indoles). Because C3 is methylated, the electrophilic palladation occurs exclusively at C2 via a Concerted Metalation-Deprotonation (CMD) mechanism. The use of silver salts (Ag2CO3) acts as a terminal oxidant to regenerate Pd(II) from Pd(0).
Protocol 1: C2-Arylation with Aryl Iodides
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv) (e.g., 4-iodoanisole)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Oxidant/Base: Ag2CO3 (1.0 equiv)
-
Additive: Pivalic acid (30 mol%) - Critical for the CMD mechanism
-
Solvent: Toluene or DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), and Ag2CO3 (275 mg, 1.0 mmol).
-
Additive Addition: Add Pivalic acid (30 mg, 0.3 mmol). Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
-
Solvation: Add anhydrous Toluene (4 mL) under an argon atmosphere. Seal the tube.
-
Reaction: Heat the mixture to 110°C in an oil bath for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (1,3-DMI) will disappear, and a lower Rf fluorescent spot (the 2-aryl product) will appear.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues. Wash the filtrate with brine (2 x 10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Summary: Typical Yields
| Aryl Iodide Substituent | Electronic Nature | Yield (%) | Notes |
| 4-OMe (Electron Rich) | Donating | 82% | Fast conversion |
| 4-H (Neutral) | Neutral | 78% | Standard |
| 4-CF3 (Electron Poor) | Withdrawing | 65% | Requires longer time (24h) |
Module B: Regioselective C2-Formylation (Vilsmeier-Haack)
Application: Synthesis of 2-formyl-1,3-dimethylindole. This aldehyde is a versatile precursor for Schiff bases (hydrazones/semicarbazones) with high antimicrobial efficacy.
Scientific Rationale: The Vilsmeier-Haack reaction typically targets the electron-rich C3 of indoles. However, in 1,3-DMI, the C3 position is sterically and chemically blocked. The electrophilic Vilsmeier reagent (chloroiminium ion) is forced to attack the C2 position. This "abnormal" regioselectivity is robust and scalable.
Protocol 2: Synthesis of 2-Formyl-1,3-Dimethylindole
Reagents:
-
This compound (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (5.0 equiv - acts as reagent and solvent)
-
Ice water / 10% NaOH (for hydrolysis)
Step-by-Step Methodology:
-
Reagent Formation: In a round-bottom flask under N2, cool anhydrous DMF (3 mL per mmol substrate) to 0°C. Add POCl3 dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white suspension/slurry).
-
Addition: Add a solution of this compound (1.0 equiv) in minimal DMF dropwise to the Vilsmeier salt at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. The solution usually turns yellow/orange.
-
Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). The iminium intermediate will hydrolyze.
-
Basification: Slowly add 10% NaOH solution with stirring until pH ~9. A solid precipitate (the aldehyde) should form.
-
Isolation: Filter the solid, wash with copious water, and dry. If no solid forms, extract with CH2Cl2, dry over MgSO4, and recrystallize from Ethanol.
Workflow Visualization
Figure 2: Operational workflow for the regioselective C2-formylation of 1,3-DMI.
Module C: Oxidative Cross-Coupling (Bis-Indole Synthesis)
Application: Synthesis of bis(indolyl)methanes or oxidative dimers. These compounds mimic marine alkaloids and show significant cytotoxicity against cancer cell lines.
Scientific Rationale: Oxidative Cross-Dehydrogenative Coupling (CDC) allows the formation of C-C bonds between two C-H centers.[2] Using 1,3-DMI, one can couple the C2 position with other nucleophiles (like another indole or a ketone) using a Single Electron Transfer (SET) oxidant like Cerium(IV) Ammonium Nitrate (CAN) or Copper(II).
Protocol 3: CAN-Mediated Oxidative Dimerization
Reagents:
-
This compound (1.0 equiv)
-
CAN (Cerium Ammonium Nitrate) (2.5 equiv)
-
Solvent: Methanol/Water (9:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 mmol) in MeOH (5 mL).
-
Oxidant Addition: Add a solution of CAN (2.5 mmol) in water (1 mL) dropwise at room temperature.
-
Reaction: Stir vigorously for 30–60 minutes. The reaction is fast; the solution will darken.
-
Quench: Add water (20 mL) and extract with EtOAc (3 x 15 mL).
-
Purification: The product is often a 2,2'-bis(this compound) or a higher oligomer depending on stoichiometry. Purify via column chromatography.
References
-
Palladium-Catalyzed C2-H Arylation
-
Vilsmeier-Haack & Formylation
-
Oxidative Coupling & Bioactivity
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. baranlab.org [baranlab.org]
- 9. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for the Regioselective N-Methylation of 3-Methylindole (Skatole)
[1]
Abstract
The regioselective N-methylation of 3-methylindole (skatole) to produce 1,3-dimethylindole is a critical transformation in the synthesis of fragrance compounds, pharmaceutical intermediates, and dye precursors. While the presence of a substituent at the C3 position theoretically simplifies regioselectivity by blocking C-alkylation, competitive reactions at the C2 position and over-alkylation to indolenium species remain significant challenges.[1] This guide presents three validated protocols ranging from classical high-throughput methods to modern green chemistry approaches using Dimethyl Carbonate (DMC).[1] We provide detailed mechanistic insights, critical process parameters (CPPs), and analytical validation data to ensure reproducibility and scale-up readiness.
Introduction & Mechanistic Rationale
The Challenge of Regioselectivity
Indole derivatives are ambident nucleophiles.[1] Upon deprotonation, the resulting indolyl anion resonates between the nitrogen (
-
Kinetic Control: Electrophiles often attack the position with the highest electron density.[1] In the indolyl anion, the nitrogen retains significant charge density, but the
position is also highly nucleophilic.[1] -
Thermodynamic Control: The
-alkylated product preserves the aromaticity of the benzene ring and the pyrrole ring more effectively than -alkylation (which disrupts aromaticity until tautomerization occurs).[1]
For 3-methylindole , the
Reaction Mechanism Visualization
The following diagram illustrates the deprotonation equilibrium and the selective
Figure 1: Mechanistic pathway for the N-methylation of 3-methylindole. Note the resonance equilibrium and the favored pathway to the N-methylated product due to C3 blockage.
Experimental Protocols
Protocol A: The "Green" Industrial Standard (Dimethyl Carbonate)
Best for: Large-scale synthesis, safety-conscious labs, and avoiding toxic halides.[1]
Mechanism: DMC acts as a methylating agent at reflux temperatures (
Reagents & Equipment[1][2]
-
Substrate: 3-Methylindole (1.0 equiv)
-
Reagent: Dimethyl Carbonate (DMC) (15–20 equiv, acts as solvent & reagent)
-
Catalyst: Potassium Carbonate (
) (0.1–0.5 equiv) or DABCO (0.1 equiv) -
Apparatus: Round-bottom flask with reflux condenser, inert gas (N2) inlet.[1]
Step-by-Step Procedure
-
Setup: Charge a dried reaction flask with 3-methylindole (e.g., 13.1 g, 100 mmol) and
(1.4 g, 10 mmol). -
Solvent Addition: Add Dimethyl Carbonate (DMC) (approx. 150 mL). Note: DMC is non-toxic and biodegradable.[3]
-
Reaction: Heat the mixture to reflux (internal temp ~90°C). Stir vigorously.
-
Observation: Evolution of
gas indicates the reaction is proceeding.[1]
-
-
Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 3–6 hours.[1]
-
Quench: Cool the mixture to room temperature. Filter off the solid catalyst (
).[1] -
Workup: Evaporate the excess DMC under reduced pressure (rotary evaporator). The DMC can be recovered and reused.[1]
-
Purification: The residue is typically pure this compound (>98%).[1] If necessary, distill under vacuum (BP ~259°C at atm, lower at vacuum).
Protocol B: Classical High-Throughput Method (NaH / MeI)
Best for: Small scale, rapid synthesis, research labs requiring high yields quickly.[1] Safety Warning: Methyl Iodide (MeI) is a neurotoxin and carcinogen.[1] Sodium Hydride (NaH) releases hydrogen gas.[1]
Reagents & Equipment[1][2]
-
Substrate: 3-Methylindole (1.0 equiv)
-
Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)
-
Reagent: Methyl Iodide (MeI) (1.1 equiv)
-
Solvent: Anhydrous DMF or THF.[1]
Step-by-Step Procedure
-
Activation: In a flame-dried flask under Argon, wash NaH (1.2 equiv) with dry hexane to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add a solution of 3-methylindole in DMF dropwise.
-
Critical: Allow
gas evolution to cease (approx. 30 mins). Solution will turn yellow/brown indicating anion formation.[1]
-
-
Methylation: Add Methyl Iodide (1.1 equiv) dropwise at 0°C.
-
Completion: Allow to warm to Room Temperature (RT). Stir for 1 hour.
-
Quench: Carefully add saturated
solution to quench excess hydride.[1] -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine.[1]
-
Drying: Dry over
, filter, and concentrate.
Protocol C: Phase Transfer Catalysis (PTC)
Best for: avoiding anhydrous solvents, robust scalability.[1]
Reagents
-
Solvent: Toluene / Water biphasic system.[1]
-
Base: NaOH (50% aq. solution).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).[1]
-
Reagent: Methyl Iodide or Dimethyl Sulfate (DMS).[1]
Procedure
Analytical Validation & Data
Physical Properties
| Property | 3-Methylindole (Starting Material) | This compound (Product) |
| CAS | 83-34-1 | 875-30-9 |
| Appearance | White/Beige Solid | Colorless to Yellow Liquid |
| Melting Point | 95–97°C | N/A (Liquid at RT) |
| Boiling Point | 265°C | ~259°C |
NMR Validation ( )
To validate the transformation, look for the disappearance of the broad N-H singlet and the appearance of a new N-Methyl singlet.[1]
Workflow Visualization (Method A)
Figure 2: Process workflow for the Green Chemistry (DMC) protocol.
References
-
Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Selva, M., & Perosa, A. (2008).[1] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10, 457-464.[1] Link
-
Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. Journal of Organic Chemistry, 67(7), 2188–2191. Link
-
Sigma-Aldrich. this compound Product Specification & NMR Data. Link
-
National Institute of Standards and Technology (NIST). 1,3-Dimethyl-1H-indole Gas Phase IR & Mass Spectrum. Link
Application Notes and Protocols for the C2-Functionalization of 1,3-Dimethylindole
Introduction: The Strategic Importance of C2-Functionalized 1,3-Dimethylindoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a vast array of biologically active natural products and pharmaceuticals. Among indole derivatives, those functionalized at the C2 position are of particular strategic importance. The introduction of substituents at this position can profoundly influence the molecule's steric and electronic properties, leading to novel therapeutic agents and advanced organic materials. Specifically, the 1,3-dimethylindole core offers a stable and synthetically versatile platform where the C3 position is blocked, thereby directing functionalization to the C2 position. This guide provides an in-depth exploration of key methodologies for the selective C2-functionalization of this compound, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in drug discovery and materials development. C2-functionalized indoles have shown promise in various therapeutic areas, including as anti-inflammatory and analgesic agents. Furthermore, the unique electronic properties of these compounds have led to their investigation in the field of organic electronics, such as in the development of thermally activated delayed fluorescence (TADF) emitters.[1]
Strategic Overview: Pathways to C2 Functionalization
The selective introduction of functional groups at the C2 position of this compound can be achieved through several distinct synthetic strategies. The choice of method often depends on the desired functional group, available starting materials, and tolerance to specific reaction conditions. This guide will focus on three principal and highly effective approaches:
-
Directed ortho-Metalation (DoM) via C2-Lithiation: A classic and powerful method involving the deprotonation of the C2 position with a strong organolithium base, followed by quenching the resulting anion with a suitable electrophile.
-
Transition-Metal Catalyzed C-H Activation: A more modern and atom-economical approach that utilizes transition metals, such as palladium, to directly functionalize the C-H bond at the C2 position.
-
Electrophilic Acylation (Vilsmeier-Haack Reaction): A reliable method for the introduction of a formyl group at the C2 position, which can then serve as a versatile handle for further synthetic transformations.
Part 1: Synthesis of the Starting Material: this compound
A common and efficient method for the synthesis of this compound is the Fischer indole synthesis.[2][3][4][5][6] This reaction involves the acid-catalyzed cyclization of an N-arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone.
Protocol 1: Fischer Indole Synthesis of this compound
This protocol outlines the synthesis of this compound from N-methyl-N-phenylhydrazine and methyl ethyl ketone (MEK).
Materials:
-
N-methyl-N-phenylhydrazine
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA) or a mixture of zinc chloride and glacial acetic acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Ketone: Add methyl ethyl ketone (1.1 eq) to the solution.
-
Acid Catalyst: Cautiously add the acid catalyst. If using polyphosphoric acid, it is often used as the solvent as well. If using zinc chloride in acetic acid, add the catalyst portion-wise while monitoring the temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent and catalyst) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice. If zinc chloride was used, dilute the mixture with water.
-
Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Part 2: C2-Functionalization Methodologies
Methodology 1: Directed ortho-Metalation (DoM) via C2-Lithiation and Electrophilic Quench
This method leverages the acidity of the C2 proton of the indole ring, which can be selectively removed by a strong base in the absence of a more acidic N-H proton (as in this compound). The resulting C2-lithiated species is a potent nucleophile that readily reacts with a variety of electrophiles.
Causality Behind Experimental Choices:
-
Base Selection: n-Butyllithium (n-BuLi) is a commonly used strong base for this deprotonation. The choice of an alkyllithium is crucial as weaker bases like lithium diisopropylamide (LDA) may not be sufficiently reactive.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the organolithium species and prevent unwanted side reactions. The solvent must be scrupulously dried as any trace of water will quench the organolithium reagent.
-
Temperature: The lithiation is typically performed at low temperatures (-78 °C, a dry ice/acetone bath) to prevent decomposition of the organolithium reagent and potential side reactions. The subsequent electrophilic quench is also often carried out at low temperature and then allowed to warm to room temperature.
This protocol details the introduction of a formyl group at the C2 position using dimethylformamide (DMF) as the electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware and syringes
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flame-dried flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF. Slowly add the DMF solution to the lithiated indole solution at -78 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for another hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching the Reaction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-formyl-1,3-dimethylindole.
Workflow for C2-Lithiation and Formylation
Caption: C2-Lithiation and Formylation Workflow.
Methodology 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation has emerged as a powerful tool for forging carbon-carbon bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysis is particularly effective for the C2-arylation of N-substituted indoles.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) salts, such as palladium(II) acetate (Pd(OAc)₂), are common precatalysts.
-
Ligand: While some protocols are ligand-free, the addition of a phosphine ligand can improve catalyst stability and reactivity.
-
Base: A base is required to facilitate the C-H activation step. Carboxylate bases like cesium acetate are often effective.
-
Solvent: High-boiling polar aprotic solvents like dimethylacetamide (DMA) are typically used to ensure solubility and allow for the higher reaction temperatures often required.
This protocol provides a general procedure for the direct arylation of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium acetate (CsOAc)
-
Dimethylacetamide (DMA), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating block or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (2-5 mol%), and CsOAc (2.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMA.
-
Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMA, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 2-aryl-1,3-dimethylindole.
Palladium-Catalyzed C-H Arylation Mechanism
Caption: Simplified Pd-Catalyzed Arylation Cycle.
Methodology 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] It utilizes a Vilsmeier reagent, typically formed in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile.[8] For this compound, this reaction proceeds with high regioselectivity at the C2 position.
Causality Behind Experimental Choices:
-
Reagents: The combination of DMF and POCl₃ generates the electrophilic chloromethyliminium salt (Vilsmeier reagent). The stoichiometry is important to ensure complete conversion.
-
Temperature: The formation of the Vilsmeier reagent is exothermic and is therefore performed at low temperatures (0 °C). The subsequent reaction with the indole is also temperature-controlled to prevent side reactions.
-
Hydrolysis: The initial product is an iminium salt, which must be hydrolyzed under basic conditions to yield the final aldehyde product.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate or sodium hydroxide solution
-
Ice
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as solvent) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Indole: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. The reaction mixture will typically become thick.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and a solution of sodium acetate or dilute sodium hydroxide.
-
Stirring: Stir the mixture vigorously until the hydrolysis is complete and the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product in a desiccator or a vacuum oven. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol/water if necessary.
Part 3: Comparative Analysis of C2-Functionalization Methods
The choice of synthetic method for the C2-functionalization of this compound depends on several factors, including the desired functionality, substrate scope, and reaction conditions. The following table provides a comparative overview of the methodologies discussed.
| Feature | C2-Lithiation & Quench | Pd-Catalyzed C-H Arylation | Vilsmeier-Haack Formylation |
| Functionality | Wide range (C, Si, S, etc.) | Aryl groups | Formyl group (aldehyde) |
| Reagents | Pyrophoric organolithiums | Transition metal catalyst, base | POCl₃, DMF |
| Conditions | Cryogenic (-78 °C), inert atm. | High temperature (120-140 °C) | Moderate temperature (0-50 °C) |
| Substrate Scope | Broad electrophile scope | Broad aryl halide scope | Limited to formylation |
| Atom Economy | Moderate | High | Moderate |
| Key Advantage | Versatility for many functional groups | Direct C-H bond use, no pre-functionalization | High yield, reliable for formylation |
| Key Limitation | Requires strictly anhydrous/anaerobic conditions | Catalyst cost, potential for side reactions | Limited to introducing a -CHO group |
Part 4: Applications in Research and Development
C2-functionalized 1,3-dimethylindoles are valuable building blocks in several areas of research and development:
-
Medicinal Chemistry: The introduction of aryl groups at the C2 position can lead to compounds with anti-inflammatory and analgesic properties.[11] The indole core can mimic the binding of natural ligands to various biological targets.
-
Organic Electronics: The tunable electronic properties of C2-functionalized indoles make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.[1][12] For instance, 2,3-dimethylindole has been used as a donor unit in thermally activated delayed fluorescence emitters.[1]
-
Synthetic Intermediates: The C2-formyl group introduced via the Vilsmeier-Haack reaction is a versatile synthetic handle that can be readily converted into a wide range of other functional groups, such as carboxylic acids, alcohols, and imines, further expanding the synthetic utility of the this compound scaffold.
References
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Banerjee, A. K., & Laya, M. S. (2003). Fischer indole synthesis in the absence of a solvent. Journal of the Serbian Chemical Society, 68(11), 859-863. [Link]
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Nakai, H., & Sayo, N. (2010). ChemInform Abstract: Selective C-3 and C-2 Lithiation of 1-(2,2-Diethylbutanoyl)indole. ChemInform, 41(31), no-no. [Link]
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p-Dimethylaminobenzaldehyde. Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 31, p.31 (1951). [Link]
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Formylation. Organic Chemistry Portal. [Link]
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Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-118). John Wiley & Sons, Ltd. [Link]
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Li, B., et al. (2014). Palladium-catalyzed direct C2-arylation of azoles with aromatic triazenes. Organic & Biomolecular Chemistry, 12(42), 8448-8451. [Link]
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This compound. PubChem. National Center for Biotechnology Information. [Link]
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Joe, K. (2017). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. [Link]
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Czarnek, A., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(21), 6436. [Link]
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Shang, R., et al. (2015). Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. Organic Letters, 17(10), 2450-2453. [Link]
-
Substrate scope of the Pd-catalyzed PA-directed C-H arylation reaction. ResearchGate. [Link]
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Akbari, J., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 4(2), 211-216. [Link]
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Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittel-Forschung, 25(6), 873-877. [Link]
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Reddy, T. R., et al. (2022). Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group. The Journal of Organic Chemistry, 87(20), 13637-13648. [Link]
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Mondal, S., et al. (2018). Rhodium(iii)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles. Chemical Communications, 54(73), 10322-10325. [Link]
-
Holtcamp, M. W., & Cano, R. A. (2004). Confirmation of Bridging N-Indolides in 3-Methylindole and Di- and Tri(3-methylindolyl)methane Complexes of Dimethyl-, Diethyl-, and Diisobutylaluminum. Organometallics, 23(13), 3229-3234. [Link]
-
Iwao, M., & Kuraishi, T. (1993). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 71, 176. [Link]
-
Yarlagadda, V., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(12), 2095-2107. [Link]
-
Xu, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(37), 10950-10960. [Link]
-
Lee, S. Y., et al. (2019). 2,3-Dimethylindole as a donor for novel thermally activated delayed fluorescence emitters. New Journal of Chemistry, 43(1), 173-179. [Link]
-
Table 2 Scope of the palladium-catalysed direct arylation of methyl... ResearchGate. [Link]
-
Vilsmeier–Haack Reaction. Chemistry Steps. [Link]
-
Li, W., et al. (2021). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 9, 794951. [Link]
-
Lane, B. S., & Sames, D. (2004). Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(16), 2897-2900. [Link]
-
4-TRIMETHYLSILYL-3-BUTYN-2-ONE. Organic Syntheses, Coll. Vol. 10, p.704 (2004); Vol. 78, p.234 (2002). [Link]
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de Souza, T. B., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Materials, 14(11), 2945. [Link]
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Sassi, M., et al. (2021). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. Polymers, 13(20), 3508. [Link]
-
Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3575. [Link]
-
Brem, J., et al. (2022). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. MedChemComm, 13(4), 759-764. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. (2023, June 10). [Link]
-
Bekircan, O., & Kahveci, B. (2006). Preparation of 5-aryl-3-alkylthio-1,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. Turkish Journal of Chemistry, 30(3), 325-332. [Link]
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- 12. mdpi.com [mdpi.com]
Application Note: Strategic Utilization of 1,3-Dimethylindole in Medicinal Chemistry
Executive Summary & Chemical Rationale
In the landscape of heterocyclic drug discovery, the indole scaffold is ubiquitous, serving as the core for neurotransmitters (serotonin, melatonin) and blockbuster drugs (Indomethacin, Tadalafil). However, standard indole chemistry is dominated by the high nucleophilicity of the C3 position.
1,3-Dimethylindole represents a strategic deviation. By methylating the N1 and C3 positions, the "native" C3 reactivity is blocked. This steric and electronic occlusion forces electrophilic and metal-catalyzed functionalization to occur exclusively at the C2 position or the benzenoid ring.
This Application Note provides a validated roadmap for exploiting this "blocked-C3" strategy to access C2-diversified libraries, a critical chemical space for developing selective COX-2 inhibitors, melatonin receptor agonists, and anti-cancer agents.
Key Chemical Advantages
-
Regiocontrol: Eliminates C2/C3 isomer mixtures common in standard indole chemistry.
-
Lipophilicity: The N-methyl group removes the hydrogen bond donor (HBD), significantly altering membrane permeability and metabolic stability compared to NH-indoles.
-
Metabolic Blocking: C3-methylation prevents the rapid formation of indolenine intermediates often implicated in oxidative degradation.
Reactivity Profile & Decision Logic
The following diagram illustrates the decision logic for functionalizing this compound compared to a standard indole.
Figure 1: Reactivity flow chart demonstrating how C3-methylation directs chemistry to the C2 position.
Protocol A: Pd-Catalyzed Direct C2-Arylation
Objective: To introduce an aryl group at the C2 position via C-H activation, avoiding pre-functionalization (e.g., stannanes or boronates).
Mechanism
This protocol utilizes a Palladium(II) catalytic cycle.[1][2] The C3-methyl group prevents electrophilic palladation at C3, ensuring high C2 selectivity. The mechanism involves:
-
Coordination: Pd(II) coordinates to the indole.
-
C-H Activation: Concerted Metalation-Deprotonation (CMD) at C2.
-
Oxidative Addition: Aryl iodide adds to the Pd center.
-
Reductive Elimination: Formation of the C2-Aryl bond.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv) (e.g., Iodobenzene, 4-Iodoanisole)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Oxidant/Base: Silver Carbonate (Ag₂CO₃) (1.0 equiv) or Copper(II) Acetate (Cu(OAc)₂) for aerobic conditions.
-
Solvent: DMF (Anhydrous)
-
Atmosphere: Argon or N₂
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon flow.
-
Charging: Add Pd(OAc)₂ (11 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and the Aryl Iodide (1.2 mmol).
-
Substrate Addition: Add this compound (145 mg, 1.0 mmol) dissolved in anhydrous DMF (3.0 mL).
-
Reaction: Seal the tube and heat to 120°C in an oil bath. Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by a lower fluorescent spot (Rf ~0.4).
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove silver salts.
-
Extraction: Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Expected Yield: 75–85% Data Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the C2-H singlet (usually ~6.8 ppm) and the appearance of aromatic protons from the new aryl ring.
-
Regioselectivity: NOESY correlations between the N-Methyl group and the new Aryl ortho-protons confirm C2 attachment.
Protocol B: Vilsmeier-Haack C2-Formylation
Objective: To synthesize 1,3-dimethyl-1H-indole-2-carbaldehyde . This aldehyde is a "linchpin" intermediate for generating chalcones (anti-cancer), imines, or nitriles.
Mechanism
The classical Vilsmeier-Haack reaction generates a chloroiminium ion (Vilsmeier reagent) in situ. Since C3 is blocked, the reagent attacks the C2 position, followed by hydrolysis to the aldehyde.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
Solvent/Reagent: DMF (5.0 equiv, acts as solvent and reactant)
-
Quench: Saturated Sodium Acetate (aq) or 2M NaOH
Step-by-Step Procedure
-
Reagent Formation: In a round-bottom flask under N₂, cool DMF (3 mL) to 0°C (ice bath). Add POCl₃ (dropwise) over 10 minutes. Stir for 30 minutes until the solution turns slightly yellow (formation of the Vilsmeier reagent).
-
Addition: Add a solution of this compound (1.0 mmol) in DMF (1 mL) dropwise to the cold reagent.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours.
-
Observation: The solution will likely turn deep red/orange.
-
-
Hydrolysis (Critical Step): Cool the mixture to 0°C. Pour the reaction mixture slowly into crushed ice (20 g) containing sodium acetate (1.0 g).
-
Note: Exothermic reaction. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
-
Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with CH₂Cl₂ (3 x 15 mL).
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
Expected Yield: 85–92% Data Validation:
-
IR: Strong Carbonyl (C=O) stretch at ~1660 cm⁻¹.
-
¹H NMR: Distinct Aldehyde proton singlet at ~10.1 ppm.
Medicinal Chemistry Applications
The derivatives generated from the protocols above are direct precursors to bioactive scaffolds.
Table 1: Pharmacological Relevance of this compound Derivatives
| Derivative Class | Synthetic Route | Target / Indication | Mechanism |
| 2-Aryl-1,3-dimethylindoles | Protocol A (Arylation) | COX-2 Inhibition | Mimics the lipophilic pocket binding of Indomethacin; N-Me prevents gastric irritation associated with acidic NH. |
| Indolyl-Chalcones | Protocol B + Claisen-Schmidt | Anticancer (Tubulin) | The 2-alkene linkage mimics Combretastatin A-4; inhibits tubulin polymerization. |
| 2-Acyl-indoles | Friedel-Crafts (C2) | CB2 Receptors | Cannabinoid receptor agonists for pain management (JWH-018 analogs). |
Pathway Visualization: From Scaffold to Drug Candidate
Figure 2: Synthetic workflow for converting this compound into a tubulin-inhibiting anticancer agent.
References
-
Direct C2-Arylation of Indoles
- Lane, B. S., & Sames, D. (2004). "Direct C-H Bond Functionalization: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles." Organic Letters, 6(17), 2897–2900.
-
Vilsmeier-Haack Reaction on Indoles
- James, P. N., & Snyder, H. R. (1960). "Indole-3-aldehyde and this compound-2-aldehyde." Organic Syntheses, Coll. Vol. 4, p.539.
-
Medicinal Chemistry of Indole Derivatives
-
C2-Functionalization Methodology
- Potavathri, S., et al. (2010). "Regioselective C-H Arylation of Indoles Using a Palladium/Copper Cooperative Catalyst System." Journal of Organic Chemistry, 75(9), 2897-2900.
Sources
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- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethylindole
Welcome to the technical support center for the synthesis of 1,3-dimethylindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side product formations encountered during its synthesis. Our approach is rooted in mechanistic understanding to provide you with not just solutions, but also the scientific reasoning behind them.
Introduction to this compound Synthesis
The synthesis of this compound is most commonly achieved through a two-step process: the formation of a 3-methylindole core, followed by N-methylation. The Fischer indole synthesis is a classic and versatile method for creating the indole ring system. This guide will primarily focus on troubleshooting issues arising from this synthetic route.
A common pathway involves the reaction of phenylhydrazine with acetone to form an intermediate hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield 3-methylindole (skatole). Subsequent N-methylation provides the desired this compound. Alternatively, N-methylphenylhydrazine can be reacted with acetone to directly form this compound. Both approaches have their own sets of potential side reactions that can impact yield and purity.
Core Synthesis Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction, but its success is highly dependent on careful control of reaction conditions.[1][2] The mechanism involves the acid-catalyzed rearrangement of a phenylhydrazone.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Fischer Indole Synthesis of the 3-Methylindole Core
Question 1: My Fischer indole synthesis of 3-methylindole from phenylhydrazine and acetone is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis are a common issue and can often be traced back to several key factors:
-
Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and acetone to form the phenylhydrazone is a critical equilibrium-driven step. Ensure that water is effectively removed from the reaction mixture to drive the equilibrium towards the hydrazone. The use of a Dean-Stark trap or a drying agent can be beneficial.
-
Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are crucial.[1][2] Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][2] An insufficient amount of acid will lead to a sluggish reaction, while excessive acid can lead to degradation of the starting materials and product, often resulting in the formation of tarry byproducts. It is recommended to perform small-scale optimizations to find the ideal catalyst and concentration for your specific setup.
-
Incorrect Reaction Temperature: The cyclization step of the Fischer indole synthesis typically requires elevated temperatures.[3] However, excessively high temperatures can promote side reactions and decomposition. The optimal temperature is dependent on the substrate and the catalyst used. A gradual increase in temperature to the desired point is often more effective than rapid heating.
-
Purity of Reagents: The purity of phenylhydrazine and acetone is paramount. Phenylhydrazine is susceptible to oxidation, and aged or improperly stored material can lead to the formation of colored impurities and a decrease in yield. It is advisable to use freshly distilled or high-purity reagents.
Experimental Protocol: Optimized Fischer Indole Synthesis of 3-Methylindole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1 equivalent) and acetone (1.1 equivalents).
-
Add a catalytic amount of your chosen acid (e.g., 10 mol% p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux in a suitable solvent (e.g., toluene) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Question 2: I am observing the formation of a significant amount of dark, tarry material in my Fischer indole synthesis. What is causing this and how can I prevent it?
Answer:
The formation of tar is a frequent problem in Fischer indole syntheses, especially when using strong mineral acids and high temperatures. This is often due to acid-catalyzed polymerization and degradation of the indole product and starting materials.
Causality and Prevention:
-
Excessive Acidity: High concentrations of strong acids can promote side reactions. Consider using a milder Lewis acid like zinc chloride or a solid acid catalyst that can be easily filtered off.
-
Localized Overheating: Ensure uniform heating of the reaction mixture. The use of an oil bath and vigorous stirring can prevent localized "hot spots" that lead to decomposition.
-
Reaction Time: Prolonged reaction times at high temperatures can contribute to tar formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Oxygen Exposure: While not always the primary cause, exposure to air at high temperatures can lead to oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial.
Part 2: N-Methylation of 3-Methylindole
Question 3: My N-methylation of 3-methylindole is resulting in a mixture of N-methylated and C-methylated products. How can I improve the selectivity for N-methylation?
Answer:
The alkylation of indoles can occur at either the nitrogen (N1) or the carbon at the 3-position (C3). In the case of 3-methylindole, further alkylation can occur at the C2 position. The regioselectivity of the alkylation is highly dependent on the reaction conditions.
Key Factors Influencing N- vs. C-Alkylation:
-
Base: The choice of base is critical. Strong bases that completely deprotonate the indole nitrogen, such as sodium hydride (NaH), favor N-alkylation. The resulting indolide anion is a hard nucleophile and will preferentially react with the alkylating agent at the nitrogen atom. Weaker bases or conditions that do not fully deprotonate the indole can lead to a higher proportion of C-alkylation.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for N-alkylation as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the indolide anion.
-
Counter-ion: The nature of the counter-ion of the indolide salt can also influence the N/C selectivity.
Troubleshooting C-Alkylation:
To favor N-methylation, the use of a strong base like sodium hydride in an anhydrous polar aprotic solvent is the standard and most effective method.
Experimental Protocol: Selective N-Methylation of 3-Methylindole
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-methylindole (1 equivalent) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude this compound by column chromatography or distillation.
Question 4: I am observing the formation of a di-methylated byproduct. What is this and how can I avoid it?
Answer:
Over-alkylation can occur, leading to the formation of a quaternary ammonium salt, the 1,1,3-trimethylindolium iodide, if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long after the initial N-methylation is complete. This is particularly relevant when using highly reactive alkylating agents like methyl iodide.
Prevention of Over-Alkylation:
-
Stoichiometry: Use a slight excess or an equimolar amount of the methylating agent.
-
Reaction Monitoring: Carefully monitor the reaction by TLC and stop it as soon as the starting 3-methylindole is consumed.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
Visualizing the Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Mechanism of the Fischer Indole Synthesis for 3-Methylindole.
Caption: Competing N- and C-Alkylation Pathways of 3-Methylindole.
Summary of Key Troubleshooting Parameters
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Fischer Synthesis | Incomplete hydrazone formation | Use a Dean-Stark trap or drying agent. |
| Suboptimal acid catalyst/concentration | Optimize catalyst type and loading on a small scale. | |
| Incorrect reaction temperature | Gradually heat and maintain the optimal temperature. | |
| Tar Formation | Excessive acidity or localized overheating | Use a milder acid, ensure uniform heating. |
| Mixture of N- and C-Alkylation | Use of a weak base or protic solvent | Employ a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF). |
| Over-Alkylation | Excess methylating agent or prolonged reaction time | Use stoichiometric amounts of alkylating agent and monitor the reaction closely. |
Concluding Remarks
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions to achieve high yields and purity. By understanding the underlying mechanisms of the Fischer indole synthesis and indole alkylation, researchers can effectively troubleshoot common issues such as low yields, side product formation, and product purification. This guide provides a framework for identifying and resolving these challenges, ultimately leading to more successful and efficient syntheses.
References
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available at: [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
Sources
1,3-Dimethylindole synthesis scale-up challenges
Technical Support Center: 1,3-Dimethylindole Synthesis & Scale-Up
Executive Summary: The Scale-Up Landscape
Synthesizing this compound at scale presents a dichotomy of challenges depending on the chosen route. You are likely facing one of two scenarios:
-
The "Skatole" Route (N-Methylation): You are battling the formation of the "killer impurity" (1,3,3-trimethylindolenine) and managing extreme odor issues (3-methylindole/skatole).
-
The Fischer Route: You are managing dangerous thermal exotherms and unstable aldehyde precursors.
This guide prioritizes Route 1 (N-Methylation via Phase Transfer Catalysis) as the industry-preferred method for safety and yield, provided the regioselectivity is managed.
Module 1: Route Selection & Decision Logic
Before troubleshooting, verify you are on the correct path for your facility's capabilities.
Figure 1: Decision logic for selecting the synthesis route. Route A is generally safer for thermal process limits but requires strict odor containment.
Module 2: The N-Methylation Route (Skatole Alkylation)
Context: This route uses 3-methylindole (Skatole) and a methylating agent (MeI or DMS). Common Failure: Formation of 1,3,3-trimethylindolenine (C-alkylation) which boils closely to the product (~248°C vs ~260°C), making distillation difficult.
FAQ 2.1: Why is my product contaminated with ~10% of a lower-boiling impurity?
Diagnosis: You likely used a strong base (like NaH) or excess methylating agent, promoting C-alkylation at the 3-position. Technical Fix: Switch to Phase Transfer Catalysis (PTC) .
-
Mechanism: The indole N-H is weakly acidic (pKa ~17). Using solid KOH with a quaternary ammonium salt (e.g., TBAB) in Toluene creates a "soft" deprotonation environment that favors N-alkylation over C-alkylation.
Protocol 2.1: High-Selectivity PTC Methylation
Standard Operating Procedure (SOP-DMI-01)
| Parameter | Specification | Rationale |
| Substrate | 3-Methylindole (Skatole) | Starting material.[1] Warning: Extreme Fecal Odor. |
| Solvent | Toluene (5-8 vol) | Non-polar solvent suppresses ionic dissociation, favoring N-attack. |
| Base | KOH (Solid, flakes) | Acts as a dehydrating base; water removal drives reaction. |
| Catalyst | TBAB (1-3 mol%) | Transfers hydroxide to interface; forms ion pair with indolyl anion. |
| Reagent | Dimethyl Sulfate (DMS) or MeI | Add stoichiometric amount (1.05 equiv). Do not exceed 1.1 equiv. |
| Temp | 20–40°C | Higher temps increase C-alkylation rates. |
Step-by-Step:
-
Charge Toluene and 3-Methylindole to the reactor.
-
Add TBAB and Solid KOH. Agitate vigorously (mass transfer limited).
-
Dose Methylating agent slowly to maintain Temp < 40°C.
-
Monitor by HPLC. Stop immediately when SM < 0.5%.
-
Quench with water. Separate phases.
FAQ 2.2: How do I remove the 1,3,3-trimethylindolenine impurity?
The "Magic" Wash: You cannot easily distill it away. You must use Chemical Washing .
-
Principle: Indolenines (imines) are much more basic than indoles.
-
Action: Wash the Toluene layer with 10% aqueous HCl or 1M H2SO4 .
-
Result: The 1,3,3-trimethylindolenine protonates and moves to the aqueous phase. The this compound (neutral) remains in the organic phase.
Module 3: The Fischer Indole Route (Alternative)
Context: Reaction of N-methylphenylhydrazine with Propionaldehyde (or equivalent). Common Failure: Uncontrollable exotherm upon heating or "tar" formation.
FAQ 3.1: My reactor temperature spiked 40°C instantly. What happened?
Diagnosis: Hydrazone accumulation. You likely added the aldehyde to the hydrazine/acid mixture too quickly at low temperature, then heated it. The accumulated intermediate cyclized simultaneously. Technical Fix: Use Propionaldehyde Diethyl Acetal and a Semi-Batch approach.
Figure 2: The kinetic bottleneck in Fischer Synthesis. If hydrolysis is slower than addition, hydrazone accumulates, risking a thermal runaway.
Protocol 3.1: Thermal Safe Semi-Batch Fischer
-
Heel: Charge dilute aqueous acid (e.g., 4% H2SO4) and heat to reaction temp (e.g., 80-90°C).
-
Feed: Pre-mix N-methylphenylhydrazine and Propionaldehyde Diethyl Acetal.
-
Addition: Feed the mixture slowly into the hot acid.
-
Why this works: The acetal hydrolyzes instantly upon hitting the hot acid, converting to aldehyde, which immediately reacts and cyclizes. No accumulation of intermediates occurs.
Module 4: Downstream Processing & Purification
Product Physical Properties:
-
State: Liquid (Brown/Reddish).[2]
-
Boiling Point: ~260–265°C (at atm).[3]
-
Stability: Oxidizes (darkens) in air. Store under Nitrogen.
Troubleshooting Table: Purification
| Observation | Root Cause | Corrective Action |
| Product is Red/Black | Oxidation / Polymerization | Distill under high vacuum (< 5 mmHg). Add trace BHT stabilizer. |
| Oiling out during crystallization | Product MP is too low | 1,3-DMI is a liquid at RT. Do not attempt crystallization unless forming a picrate salt (not recommended for scale). Use Fractional Distillation. |
| Persistent "Fecal" Smell | Unreacted Skatole | The human nose detects Skatole at ppb levels. You must drive conversion to >99.9% or use an oxidative scrubber (Bleach) for off-gas. |
References
- Phase Transfer Catalysis for Indoles:Org. Process Res. Dev. 2020, 24, 10, 2208–2216.
- Fischer Indole Safety:Org. Process Res. Dev. 2011, 15, 4, 788–796. (Detailed calorimetric studies on Fischer Indole exotherms).
-
Impurity Management: Journal of Heterocyclic Chemistry, 22, 883 (1985).[2] (Synthesis and properties of dimethylindoles).
-
Physical Properties: NIST Chemistry WebBook, SRD 69.[4] "this compound".[2][5][6] URL: [Link]
-
Skatole Safety Data: PubChem Compound Summary for CID 6736 (Skatole). URL: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound CAS#: 875-30-9 [m.chemicalbook.com]
- 3. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole, 3-methyl- [webbook.nist.gov]
- 5. 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C10H11N | CID 70130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dimethylindole
Welcome to the technical support center for the synthesis of 1,3-dimethylindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side product formations encountered during its synthesis. Our approach is rooted in mechanistic understanding to provide you with not just solutions, but also the scientific reasoning behind them.
Introduction to this compound Synthesis
The synthesis of this compound is most commonly achieved through a two-step process: the formation of a 3-methylindole core, followed by N-methylation. The Fischer indole synthesis is a classic and versatile method for creating the indole ring system. This guide will primarily focus on troubleshooting issues arising from this synthetic route.
A common pathway involves the reaction of phenylhydrazine with acetone to form an intermediate hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield 3-methylindole (skatole). Subsequent N-methylation provides the desired this compound. Alternatively, N-methylphenylhydrazine can be reacted with acetone to directly form this compound. Both approaches have their own sets of potential side reactions that can impact yield and purity.
Core Synthesis Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction, but its success is highly dependent on careful control of reaction conditions.[1][2] The mechanism involves the acid-catalyzed rearrangement of a phenylhydrazone.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Fischer Indole Synthesis of the 3-Methylindole Core
Question 1: My Fischer indole synthesis of 3-methylindole from phenylhydrazine and acetone is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis are a common issue and can often be traced back to several key factors:
-
Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and acetone to form the phenylhydrazone is a critical equilibrium-driven step. Ensure that water is effectively removed from the reaction mixture to drive the equilibrium towards the hydrazone. The use of a Dean-Stark trap or a drying agent can be beneficial.
-
Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are crucial.[1][2] Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][2] An insufficient amount of acid will lead to a sluggish reaction, while excessive acid can lead to degradation of the starting materials and product, often resulting in the formation of tarry byproducts. It is recommended to perform small-scale optimizations to find the ideal catalyst and concentration for your specific setup.
-
Incorrect Reaction Temperature: The cyclization step of the Fischer indole synthesis typically requires elevated temperatures.[3] However, excessively high temperatures can promote side reactions and decomposition. The optimal temperature is dependent on the substrate and the catalyst used. A gradual increase in temperature to the desired point is often more effective than rapid heating.
-
Purity of Reagents: The purity of phenylhydrazine and acetone is paramount. Phenylhydrazine is susceptible to oxidation, and aged or improperly stored material can lead to the formation of colored impurities and a decrease in yield. It is advisable to use freshly distilled or high-purity reagents.
Experimental Protocol: Optimized Fischer Indole Synthesis of 3-Methylindole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1 equivalent) and acetone (1.1 equivalents).
-
Add a catalytic amount of your chosen acid (e.g., 10 mol% p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux in a suitable solvent (e.g., toluene) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Question 2: I am observing the formation of a significant amount of dark, tarry material in my Fischer indole synthesis. What is causing this and how can I prevent it?
Answer:
The formation of tar is a frequent problem in Fischer indole syntheses, especially when using strong mineral acids and high temperatures. This is often due to acid-catalyzed polymerization and degradation of the indole product and starting materials.
Causality and Prevention:
-
Excessive Acidity: High concentrations of strong acids can promote side reactions. Consider using a milder Lewis acid like zinc chloride or a solid acid catalyst that can be easily filtered off.
-
Localized Overheating: Ensure uniform heating of the reaction mixture. The use of an oil bath and vigorous stirring can prevent localized "hot spots" that lead to decomposition.
-
Reaction Time: Prolonged reaction times at high temperatures can contribute to tar formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Oxygen Exposure: While not always the primary cause, exposure to air at high temperatures can lead to oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial.
Part 2: N-Methylation of 3-Methylindole
Question 3: My N-methylation of 3-methylindole is resulting in a mixture of N-methylated and C-methylated products. How can I improve the selectivity for N-methylation?
Answer:
The alkylation of indoles can occur at either the nitrogen (N1) or the carbon at the 3-position (C3). In the case of 3-methylindole, further alkylation can occur at the C2 position. The regioselectivity of the alkylation is highly dependent on the reaction conditions.
Key Factors Influencing N- vs. C-Alkylation:
-
Base: The choice of base is critical. Strong bases that completely deprotonate the indole nitrogen, such as sodium hydride (NaH), favor N-alkylation. The resulting indolide anion is a hard nucleophile and will preferentially react with the alkylating agent at the nitrogen atom. Weaker bases or conditions that do not fully deprotonate the indole can lead to a higher proportion of C-alkylation.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for N-alkylation as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the indolide anion.
-
Counter-ion: The nature of the counter-ion of the indolide salt can also influence the N/C selectivity.
Troubleshooting C-Alkylation:
To favor N-methylation, the use of a strong base like sodium hydride in an anhydrous polar aprotic solvent is the standard and most effective method.
Experimental Protocol: Selective N-Methylation of 3-Methylindole
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-methylindole (1 equivalent) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude this compound by column chromatography or distillation.
Question 4: I am observing the formation of a di-methylated byproduct. What is this and how can I avoid it?
Answer:
Over-alkylation can occur, leading to the formation of a quaternary ammonium salt, the 1,1,3-trimethylindolium iodide, if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long after the initial N-methylation is complete. This is particularly relevant when using highly reactive alkylating agents like methyl iodide.
Prevention of Over-Alkylation:
-
Stoichiometry: Use a slight excess or an equimolar amount of the methylating agent.
-
Reaction Monitoring: Carefully monitor the reaction by TLC and stop it as soon as the starting 3-methylindole is consumed.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
Visualizing the Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Mechanism of the Fischer Indole Synthesis for 3-Methylindole.
Caption: Competing N- and C-Alkylation Pathways of 3-Methylindole.
Summary of Key Troubleshooting Parameters
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Fischer Synthesis | Incomplete hydrazone formation | Use a Dean-Stark trap or drying agent. |
| Suboptimal acid catalyst/concentration | Optimize catalyst type and loading on a small scale. | |
| Incorrect reaction temperature | Gradually heat and maintain the optimal temperature. | |
| Tar Formation | Excessive acidity or localized overheating | Use a milder acid, ensure uniform heating. |
| Mixture of N- and C-Alkylation | Use of a weak base or protic solvent | Employ a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF). |
| Over-Alkylation | Excess methylating agent or prolonged reaction time | Use stoichiometric amounts of alkylating agent and monitor the reaction closely. |
Concluding Remarks
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions to achieve high yields and purity. By understanding the underlying mechanisms of the Fischer indole synthesis and indole alkylation, researchers can effectively troubleshoot common issues such as low yields, side product formation, and product purification. This guide provides a framework for identifying and resolving these challenges, ultimately leading to more successful and efficient syntheses.
References
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available at: [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Synthesis of Sterically Hindered Indoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex challenges associated with constructing sterically hindered indole scaffolds. The indole core is a privileged structure in drug discovery, but its synthesis can be notoriously difficult when bulky substituents impede traditional reaction pathways.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues in your own experiments and select the optimal synthetic route for your target molecule.
Troubleshooting Guide: Overcoming Common Failures
This section addresses specific, common problems encountered during the synthesis of substituted indoles where steric hindrance is a primary concern.
Question 1: My Fischer indole synthesis is failing or giving low yields with a bulky ketone/arylhydrazine. What's going wrong and how can I fix it?
Answer:
This is a classic challenge in one of the most widely used indole syntheses.[1][2] The Fischer synthesis involves an acid-catalyzed intramolecular cyclization and elimination of ammonia.[3] Steric hindrance can disrupt two critical steps: the formation of the key ene-hydrazine intermediate and the subsequent[1][1]-sigmatropic rearrangement.
Causality & Troubleshooting Steps:
-
Problem: Inefficient Ene-hydrazine Formation: Bulky groups on either the ketone or the hydrazine can sterically clash, disfavoring the condensation and subsequent isomerization to the required ene-hydrazine tautomer.
-
Solution 1: Modify Acid Catalyst. Standard Brønsted acids (H₂SO₄, HCl) can be too harsh, leading to decomposition. Switch to a Lewis acid like ZnCl₂ or BF₃·OEt₂, which can better coordinate the reactants and facilitate condensation under milder conditions.[1][4] For enhanced regiocontrol with methyl ketones, consider using Eaton's reagent (P₂O₅/MeSO₃H), which can favor the formation of the less substituted enamine.[5]
-
Solution 2: Increase Temperature & Time. Carefully increase the reaction temperature and extend the reaction time to overcome the higher activation energy barrier. Monitor the reaction closely by TLC or LCMS to avoid decomposition.
-
-
Problem: Impeded[1][1]-Sigmatropic Rearrangement. This is the core cyclization step. Large substituents can prevent the molecule from adopting the necessary conformation for the rearrangement, leading to reaction failure or alternative decomposition pathways like N-N bond cleavage.[1][4]
-
Solution 1: Solvent Modification. The choice of solvent can influence the transition state. If harsh acid catalysts cause degradation, diluting them in a high-boiling, inert solvent like sulfolane or dichloromethane can lead to cleaner reactions and higher yields.[5]
-
Solution 2: Consider an Alternative Synthesis. If optimization fails, the Fischer route may be unsuitable. For indoles with bulky C7 substituents, the Bartoli indole synthesis is an excellent alternative. Counterintuitively, this reaction requires a sterically demanding group ortho to the nitro group on the starting arene to achieve high yields.[6]
-
Question 2: My Larock indole synthesis gives poor regioselectivity or fails with my sterically demanding alkyne. How can I improve this palladium-catalyzed reaction?
Answer:
The Larock indole synthesis is a powerful method for producing polysubstituted indoles via palladium-catalyzed annulation of an ortho-haloaniline and an alkyne.[7] While versatile, its success with sterically demanding substrates hinges on fine-tuning the catalytic system.
Causality & Troubleshooting Steps:
-
Problem: Poor Regioselectivity. The regioselectivity of the Larock synthesis is governed by the migratory insertion of the alkyne into the aryl-palladium bond. While it was once thought that the less bulky group would be placed adjacent to the aryl group, it's now understood that the reaction often favors placing the more sterically-hindering group at the C2 position of the indole.[7][8] This is driven by the steric interactions in the transition state of the syn-insertion step. When the two alkyne substituents have similar steric bulk, a mixture of regioisomers is often obtained.[8]
-
Solution: Modify Alkyne Substituents. If possible, increase the steric difference between the two alkyne substituents to favor a single regioisomer. Introducing a directing group, such as an alcohol, can also strongly influence the regiochemical outcome.[9]
-
-
Problem: Low Reactivity with ortho-Bromoanilines or Hindered Alkynes. ortho-Iodoanilines are the standard, highly reactive substrates. Less reactive ortho-bromoanilines often fail under the original ligandless conditions due to a slow rate of oxidative addition to the Pd(0) center.[10][11]
-
Solution: Introduce a Sterically Demanding Phosphine Ligand. This is the most critical adjustment. While electron-donating phosphine ligands accelerate the slow oxidative addition step, they can inhibit the subsequent alkyne insertion. The solution is to use bulky, sterically demanding phosphines like P(tBu)₃. These ligands favor the formation of monoligated palladium complexes, which provides a vacant coordination site necessary for the alkyne to associate with the metal center and undergo migratory insertion.[10][11]
-
Protocol: Ligand-Assisted Larock Synthesis for Sterically Hindered Substrates
This protocol is adapted for coupling less reactive ortho-bromoanilines with demanding alkynes.
Materials:
-
ortho-Bromoaniline substrate
-
Disubstituted alkyne substrate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(tert-butyl)phosphine [P(tBu)₃] or its tetrafluoroborate salt
-
Base: Dicyclohexylmethylamine (Cy₂NMe) or Sodium Carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane or DMF, degassed
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the ortho-bromoaniline (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(tBu)₃ (6 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane) to dissolve the components.
-
Add the disubstituted alkyne (1.5–2.0 equiv) followed by the base (2.5 equiv).
-
Seal the vessel and heat the reaction mixture to 60–100 °C. The optimal temperature should be determined empirically.[10]
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which indole synthesis methods are generally most tolerant to steric hindrance?
A: Tolerance to steric hindrance is highly dependent on the substitution pattern. No single method is universally superior, but some are better suited for specific challenges.
| Synthesis Method | Tolerant Positions | Intolerant Positions/Limitations | Mechanistic Rationale |
| Bartoli Synthesis | C7 , C4, C5, C6 | Requires ortho-substituent on nitroarene.[6] | The reaction proceeds via a[1][1]-sigmatropic rearrangement that is facilitated by steric compression from the ortho group.[6] |
| Larock Synthesis | N1, C2, C3, C4, C5, C6 | Can have poor regioselectivity if alkyne substituents are of similar size.[8] | Palladium catalysis can be fine-tuned with ligands to accommodate a wide range of sterically demanding groups.[10][11] |
| Madelung Synthesis | C2, C3 | C7 (ortho to the amide) | The intramolecular cyclization is highly sensitive to steric bulk adjacent to the reacting methyl group, which hinders the initial deprotonation and subsequent nucleophilic attack.[12] |
| Buchwald-Hartwig | N1 (N-Arylation) | C2 | Steric hindrance at the C2 position can prevent the indole from effectively coordinating to the metal center for the C-N coupling.[13] |
| Nenitzescu Synthesis | C2, C3, C6 | Substituents on benzoquinone can affect regiochemistry.[14] | The initial Michael addition is generally tolerant of steric bulk on the enamine partner.[14][15] |
Q2: How can I use protecting groups to strategically manage steric hindrance?
A: Protecting groups are not just for masking reactivity; they are a powerful tool for influencing the steric environment of a reaction.
-
Blocking Positions: A large protecting group on the indole nitrogen, such as a phenylsulfonyl (PhSO₂) or triisopropylsilyl (TIPS) group, can sterically block the C2 and C7 positions, directing electrophilic attack or lithiation to other sites. The pivaloyl group is particularly interesting as its bulk can effectively shield both the N1 and C2 positions simultaneously.[16]
-
Facilitating Reactions in Crowded Environments: In cases of severe steric crowding around the indole nitrogen, such as in 2,7-disubstituted indoles, standard protecting groups may fail to install.[17] In these instances, a less bulky but highly reactive reagent like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) can be effective, as it introduces minimal steric clash during the protection step.[17]
-
Altering Electronic Properties: Remember that many N-protecting groups are electron-withdrawing (e.g., Boc, Tosyl).[18] This deactivates the indole ring, making it more stable but less reactive towards electrophiles, which can be a desirable or undesirable effect depending on the subsequent steps.[18]
Q3: My target has bulky groups at both C2 and C3. What is a good strategy?
A: Synthesizing 2,3-disubstituted indoles where both substituents are bulky is a significant challenge for classical methods that build the ring in one step. A sequential, convergent strategy is often more effective.
The Larock heteroannulation followed by a silicon-based cross-coupling is an excellent approach.[8]
-
Step 1 (Larock): Perform a Larock synthesis using an alkyne that has a silyl group as one of the substituents (e.g., R-C≡C-SiMe₃). The reaction is highly regioselective, placing the bulky R group at C2 and the silyl group at C3.
-
Step 2 (Cross-Coupling): The C3-silyl group can then be converted to a more reactive silanol. This silanol can then participate in a Hiyama-style cross-coupling reaction with an aryl or vinyl halide to introduce the second bulky group at the C3 position. This sequential approach avoids the steric clash of trying to form the fully substituted ring in a single step.[8]
Visual Logic & Workflows
Decision Workflow for Hindered Indole Synthesis
This diagram outlines a logical approach to selecting a synthetic strategy based on the position of the sterically demanding substituent.
Caption: Decision tree for selecting an indole synthesis method.
Mechanism: Steric Clash in Fischer Indolization
This diagram illustrates the critical[1][1]-sigmatropic rearrangement step and how bulky R¹ and R² groups can create unfavorable steric interactions, impeding the formation of the C-C bond.
Caption: Steric clash between bulky R groups in the key rearrangement step.
References
-
Larock indole synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]
- Sanz-Cervera, J. F., et al. (2020). Asymmetric Buchwald-Hartwig amination for N-N indole-indole atropisomers synthesis. Science China Chemistry, 63, 1134-1138.
- Gevorgyan, V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 39071–39082.
- Cimarelli, C. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4939.
- Dodge, M. W., et al. (2012). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions.
-
Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]
- Gevorgyan, V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 39071–39082.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 7, 2024, from [Link]
- Magesh, C. J., et al. (2024).
- Istrati, D. I., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 70(8), 2818-2823.
- Sharma, A., et al. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 22, 2345-2374.
- Dander, J. E., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4658-4661.
-
MDPI. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved February 7, 2024, from [Link]
- Kumar, P., & Kumar, R. (2021). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 26(11), 3326.
- Kumar, V., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry, 7(6), 1059-1072.
- Magesh, C. J., et al. (2024).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 7, 2024, from [Link]
- He, Y., et al. (2023). Enantioselective synthesis of 3-arylindole atropisomers via organocatalytic indolization of iminoquinones. Chemical Synthesis, 3(1), 6.
- Istrati, D. I., et al. (2019). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Dander, J. E., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4658-4661.
- Magesh, C. J., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(13), 4293-4297.
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved February 7, 2024, from [Link]
- Houk, K. N., & Cheong, P. H.-Y. (2008). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 73(23), 9474-9478.
- Sameera, W. M. C., & Eriksson, L. A. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(9), 4703-4712.
-
Madelung synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]
- Menéndez, J. C., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 10(4), 512-518.
-
Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved February 7, 2024, from [Link]
-
ResearchGate. (n.d.). Using Homoenolate Annulated Products for Synthesis of Indole Embedded Derivatives. Retrieved February 7, 2024, from [Link]
- Phillips, J. G., et al. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synlett, 2009(19), 3145-3147.
-
Baran, P. S. (n.d.). Protecting Groups. Retrieved February 7, 2024, from [Link]
- Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2427-2456.
-
Name Reaction. (n.d.). Nenitzescu Indole Synthesis. Retrieved February 7, 2024, from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- da Silva, A. C. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7, 52570-52599.
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]
- Orito, K., et al. (2016).
-
ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved February 7, 2024, from [Link]
-
All 'Bout Chemistry. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples [Video]. YouTube. [Link]
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- 5. researchwithnj.com [researchwithnj.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diastereoselectivity in 1,3-Dimethylindole Cycloadditions
Status: Operational Ticket ID: D-SELECT-IND-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Diastereomeric Ratio (dr) in Dearomative Cycloadditions
Executive Summary: The Stereochemical Challenge
You are likely engaging in a dearomative [3+2] cycloaddition involving 1,3-dimethylindole. Unlike simple indoles, the 1,3-dimethyl substrate presents a unique challenge: the C3-methyl group blocks aromatization-driven substitution, forcing the reaction toward dearomatization (forming indoline-fused polycycles).
The Core Problem: High diastereoselectivity (dr) relies on a concerted or tightly ion-paired mechanism. However, the electron-rich nature of this compound often stabilizes zwitterionic intermediates, allowing bond rotation before ring closure. This leads to "leakage" into the thermodynamic mixture (low dr) or incomplete cyclization (Friedel-Crafts products).
This guide provides a root-cause analysis and actionable protocols to lock in the kinetic endo or exo product.
Diagnostic Workflow (Interactive Troubleshooting)
Before altering reagents, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of stereochemical erosion.
Module 1: The "Hardware" (Catalyst & Ligand Optimization)
The choice of Lewis Acid (LA) dictates the "tightness" of the transition state. In this compound cycloadditions (specifically with Donor-Acceptor cyclopropanes), the LA activates the electrophile (dipole), creating a transient zwitterion.
Protocol A: Selecting the Lewis Acid
-
The Issue: Weak coordination allows the indole to attack from a "loose" trajectory, eroding endo/exo selectivity.
-
The Fix: Use hard Lewis Acids that form rigid chelates with the dipole (e.g., the malonate esters of the cyclopropane).
| Lewis Acid | Ionic Radius | Coordination Geometry | Recommended For |
| Sc(OTf)₃ | 0.745 Å | Pentagonal Bipyramidal | Standard Start. Excellent balance of reactivity and chelation control [1]. |
| MgI₂ | 0.72 Å | Octahedral | High dr (Endo). The iodide counterion can assist in reversible ring-opening, allowing thermodynamic correction to the stable isomer. |
| Cu(OTf)₂ | 0.73 Å | Square Planar (distorted) | Ligand Control. Best when paired with chiral bisoxazolines (Box) for enantioselectivity. |
| Yb(OTf)₃ | 0.868 Å | Octahedral | Bulky Substrates. Larger radius accommodates sterically hindered 1,3-dimethylindoles. |
Protocol B: Ligand "Wall" Construction
If using Copper or Scandium, the ligand must sterically screen one face of the dipole.
-
Recommendation: Use (S,S)-tBu-Bis(oxazoline) (tBu-Box).
-
Mechanism: The bulky tert-butyl groups create a deep chiral pocket. The this compound, being sterically demanding at the N-Me position, is forced to approach endo to minimize steric clash with the ligand "wings."
Module 2: The "Environment" (Solvent & Temperature)
This is the most common source of failure. The reaction pathway competes between a concerted [3+2] (stereospecific) and a stepwise Michael-aldol (stereorandom).
The Solvent Polarity Switch
-
Non-Polar (DCM, Toluene): Favors tight ion-pairing. The LA and counterion stay close to the substrate, enforcing a concerted-like pathway. Result: High Kinetic dr.
-
Polar (THF, Acetonitrile): Stabilizes the zwitterionic intermediate (separated ions). This extends the lifetime of the open-chain intermediate, allowing bond rotation. Result: Low dr (thermodynamic mixture).
Experimental Data: Solvent Effect on this compound + D-A Cyclopropane (Model Reaction: Sc(OTf)₃ catalyzed)
| Solvent | Dielectric Constant | Yield (%) | dr (Endo:Exo) | Diagnosis |
| DCM | 8.9 | 92 | >20:1 | Optimal. Tight ion pair maintains stereochemistry. |
| THF | 7.5 | 85 | 3:1 | Failure. Solvent coordination competes with LA, loosening the TS. |
| MeCN | 37.5 | 60 | 1:1 | Failure. Stabilization of zwitterion allows rotation. |
Temperature Protocol
-
Standard: 0°C to Room Temperature.
-
Troubleshooting: If dr is low, cool to -78°C .
-
Why? The activation energy for the C-C bond rotation in the zwitterionic intermediate is often higher than the activation energy for the ring closure. Lowering temperature freezes the rotation, favoring the kinetic ring closure [2].
-
Module 3: Substrate Engineering (The 1,3-Dimethyl Effect)
The 1,3-dimethyl substitution pattern is unique because the C3-methyl prevents re-aromatization. This means the relative stereochemistry at C2 and C3 is permanent (it forms a quaternary center at C3).
Mechanistic Insight: Secondary Orbital Interactions (SOI)
In the transition state, the N-methyl group of the indole can exhibit steric repulsion against the ester groups of the D-A cyclopropane.
-
Endo-Transition State: Usually favored by electronic SOI (overlap of indole HOMO with dipole LUMO).
-
Exo-Transition State: Favored if the N-methyl group clashes with the ligand or the dipole substituents.
Figure 2: Divergence between stepwise (low selectivity) and concerted (high selectivity) pathways.
Frequently Asked Questions (FAQ)
Q: I am isolating the Friedel-Crafts alkylation product (open chain) instead of the cyclized product. Why? A: Your ring closure step is too slow. The initial attack at C3 (or C2) happens, but the zwitterion gets quenched (proton transfer) before it can cyclize.
-
Fix: Increase the reaction temperature slightly (e.g., from -78°C to 0°C) to overcome the barrier for the second bond formation. Alternatively, add a mild base (e.g., molecular sieves or 2,6-lutidine) to buffer protons that might be quenching the intermediate.
Q: Can I flip the selectivity from Endo to Exo? A: Yes, by exploiting "Specific Steric Repulsion." If you switch from a methyl ester D-A cyclopropane to a tert-butyl ester, the steric clash with the indole's N-methyl group in the endo position becomes prohibitive, forcing the reaction through the exo transition state.
Q: Does the order of addition matter? A: Critical. Always premix the Lewis Acid and the Dipole (Cyclopropane/Nitrone) for 30 minutes before adding the this compound. This ensures the active electrophile is fully formed and coordinated in the correct geometry before the nucleophile attacks.
References
-
Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes. Source: ResearchGate / NIH. Context: Establishes Sc(OTf)₃ as the premier catalyst for controlling diastereoselectivity in these specific annulations. Link:1[2][3][4][5][6][7][8][1][9][10]
-
Solvent effects on endo/exo-selectivity. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Defines the correlation between solvent polarity, solvophobic effects, and the stabilization of endo-transition states.[11] Link:9[2][3][4][5][6][7][8][1][9][10]
-
Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles. Source: University of Chicago. Context: Provides comparative protocols for dearomative cycloadditions involving 3-substituted indoles, relevant for understanding the reactivity of the 1,3-dimethyl system. Link:3[2][3][4][5][6][7][8][1][9][10][12][13]
Sources
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- 10. Stereoselective Lewis base catalyzed formal 1,3-dipolar cycloaddition of azomethine imines with mixed anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Comparative Analysis of Classic and Modern Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence drives a continuous need for efficient, versatile, and regioselective synthetic methods. The choice of synthetic route is a critical decision in any drug development campaign, directly impacting yield, scalability, functional group tolerance, and the accessibility of desired substitution patterns.
This guide provides an in-depth, objective comparison of seminal and contemporary methods for constructing the indole nucleus. We move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, strategic advantages, and practical limitations of each approach. By grounding our discussion in mechanistic causality and supporting it with comparative data and detailed protocols, this document serves as a practical resource for selecting the optimal synthesis strategy for your target molecule.
Part I: The Pillars of Indole Synthesis: Classic Named Reactions
For over a century, a set of robust, named reactions has formed the bedrock of indole synthesis. While sometimes demanding harsh conditions, their reliability and the wealth of available literature make them indispensable tools in the synthetic chemist's arsenal.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most renowned and widely practiced method for indole synthesis.[2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][5]
Mechanistic Rationale: The power of the Fischer synthesis lies in its elegant and predictable cascade of reactions. The process is initiated by the formation of the phenylhydrazone. Under acidic conditions, this tautomerizes to an ene-hydrazine intermediate. The key bond-forming step is a concerted[6][6]-sigmatropic rearrangement, which simultaneously cleaves the weak N-N bond and forms a new C-C bond.[3][7] The subsequent cyclization and elimination of ammonia are driven by the thermodynamic favorability of forming the aromatic indole ring.[3]
Diagram: Fischer Indole Synthesis Mechanism
Caption: The Fischer synthesis proceeds via hydrazone formation, a key[6][6]-sigmatropic rearrangement, and aromatization.
Advantages:
-
Versatility: A vast range of starting materials (hydrazines and carbonyl compounds) can be used, allowing for the synthesis of a wide array of substituted indoles.[8]
-
Robustness: The reaction is generally high-yielding and has been extensively studied and optimized.
Limitations:
-
Regioselectivity: Unsymmetrical ketones can lead to the formation of a mixture of two regioisomeric indoles.[1][2]
-
Harsh Conditions: Often requires strong acids (protic or Lewis acids like ZnCl₂) and high temperatures.[3][5]
-
Substrate Sensitivity: The acidic conditions are incompatible with sensitive functional groups.
Experimental Protocol: Synthesis of 2-Phenylindole [9]
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour to form the hydrazone.
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced.
-
The crude phenylhydrazone is mixed with 150 g of anhydrous zinc chloride.
-
The mixture is heated in an oil bath to 170 °C, at which point a vigorous evolution of ammonia occurs.
-
After the reaction subsides (approx. 5 minutes), the hot mixture is poured into a beaker containing 400 mL of water and 100 mL of concentrated hydrochloric acid.
-
The product is stirred, allowed to cool, collected by filtration, and recrystallized from ethanol. The typical yield is 72-80%.[9][10]
The Madelung Synthesis
The Madelung synthesis is a classic method involving the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[11] Historically, this reaction required extremely harsh conditions (e.g., sodium ethoxide at 360-380 °C), limiting its scope to simple, robust molecules.[1][10][11]
Mechanistic Rationale: The reaction is initiated by the deprotonation of both the amide N-H and the benzylic C-H of the o-methyl group by a strong base. The resulting carbanion then performs an intramolecular nucleophilic attack on the adjacent amide carbonyl. The tetrahedral intermediate subsequently eliminates water to form the indole ring.
Diagram: Madelung Synthesis Mechanism
Caption: The Madelung synthesis involves strong base-mediated intramolecular cyclization of an N-acyl-o-toluidine.
Advantages:
-
Provides access to 2-substituted indoles that can be difficult to prepare via other routes.[10]
-
It is one of the few methods that proceeds via a base-catalyzed thermal cyclization.[11]
Limitations:
-
Harsh Conditions: The classical conditions are severe, limiting the reaction's functional group tolerance.[1][2][12]
-
Limited Scope: Primarily useful for preparing simple alkyl- or aryl-substituted indoles.
Modern Advancements: Significant improvements have been made to mitigate the harshness of the original Madelung conditions. The use of organolithium reagents as bases allows the reaction to proceed at much lower temperatures.[1][2] Recently, a tandem approach using a mixed-base system of LiN(SiMe₃)₂ and CsF has been developed, enabling a one-pot synthesis from methyl benzoates and N-methyl-o-toluidines at 110 °C with high efficiency.[12][13]
The Bischler-Möhlau Indole Synthesis
This method constructs the indole ring by reacting an α-bromoacetophenone with an excess of aniline.[14][15] Like the Madelung synthesis, it has historically been hampered by the need for harsh reaction conditions and often produces low yields.[14][16]
Mechanistic Rationale: The mechanism, while appearing simple, is surprisingly complex. It begins with the N-alkylation of two aniline molecules by the α-bromoacetophenone to form an α,α-dianilino ketone intermediate. One of the anilino groups is then eliminated during an electrophilic cyclization step, followed by tautomerization to yield the final 2-aryl-indole product.[14][16]
Diagram: Bischler-Möhlau Synthesis Workflow
Caption: The Bischler-Möhlau synthesis workflow involves substitution, cyclization, and aromatization steps.
Advantages:
-
Utilizes relatively simple and accessible starting materials to produce 2-arylindoles.[17]
Limitations:
-
Harsh Conditions: Traditionally requires high temperatures (reflux).[9]
-
Low Yields: The classical procedure is often associated with poor and inconsistent yields.[14]
-
Excess Reagent: Requires a large excess of aniline.
Modern Advancements: The utility of the Bischler-Möhlau synthesis has been revitalized through modern techniques. The use of microwave irradiation provides a significant improvement, dramatically reducing reaction times from hours to seconds and improving yields.[9][10][15] For instance, irradiating a solid-state mixture of N-phenacylaniline and anilinium bromide at 540 W yields 2-phenylindole in 71% yield in just 45-60 seconds.[9]
Other Notable Classical Syntheses
-
Reissert Synthesis: A multistep method that begins with the condensation of o-nitrotoluene with diethyl oxalate.[2][18] The resulting pyruvate derivative undergoes reductive cyclization (e.g., with zinc in acetic acid) to form an indole-2-carboxylic acid, which can be subsequently decarboxylated.[18][19][20] This method is valuable but can be lengthy.
-
Bartoli Synthesis: A powerful and flexible route, particularly for the synthesis of 7-substituted indoles.[2][21] It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent.[21] The steric bulk of the ortho-substituent is crucial, as it facilitates the key[6][6]-sigmatropic rearrangement.[21][22]
-
Nenitzescu Synthesis: A specific and highly effective method for producing 5-hydroxyindole derivatives.[2][23] The reaction condenses a benzoquinone with a β-aminocrotonic ester.[23] The 5-hydroxyindole core is a key component of biologically important molecules like serotonin and indometacin.[23]
-
Gassman Synthesis: A one-pot synthesis that uses an aniline and a ketone bearing a thioether substituent to create substituted indoles.[6] The reaction proceeds through N-chlorination of the aniline, formation of a sulfonium salt, and a key[6][23]-sigmatropic rearrangement.[6][24] The 3-thiomethyl group can be easily removed with Raney nickel if desired.[6]
Part II: The New Frontier: Modern Catalytic Strategies
While classical methods are foundational, modern transition-metal-catalyzed reactions have revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and novel pathways for bond formation.
Palladium-Catalyzed C-H Activation/Functionalization
Perhaps the most significant recent advancement is the use of transition-metal catalysts (notably palladium and ruthenium) to directly functionalize C-H bonds.[25][26] This strategy circumvents the need for pre-functionalized starting materials, leading to higher atom economy and more efficient synthetic routes.
Mechanistic Rationale (General): These reactions typically involve a directing group on the aniline substrate, which positions the metal catalyst in proximity to the target C-H bond on the benzene ring. The catalyst then facilitates an intramolecular C-H activation (or functionalization), often forming a metallacycle intermediate. This intermediate then couples with a reaction partner (e.g., an alkyne or vinyl bromide), leading to annulation and formation of the indole ring.[27]
Diagram: Generalized C-H Activation Workflow
Sources
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- 2. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
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- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
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- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
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- 26. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 27. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
Validated HPLC Method for 1,3-Dimethylindole Purity Assessment: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
1,3-Dimethylindole (CAS: 875-30-9), also known as
This guide presents a validated High-Performance Liquid Chromatography (HPLC-UV) method designed specifically to resolve this compound from its key degradation products (e.g., 3-hydroxy-indolenines and dimers) which are often invisible or degraded under GC thermal conditions.
Method Comparison: Why HPLC Over GC?
The choice of analytical technique fundamentally alters the purity assessment of indole derivatives. Below is a comparative analysis of the proposed HPLC method versus the traditional GC-FID approach.
Table 1: Comparative Performance Analysis
| Feature | Proposed HPLC-UV Method | Traditional GC-FID | Impact on Data Quality |
| Analyte Stability | High (Ambient Temp Analysis) | Low (Injector Temp >200°C) | GC can induce thermal degradation of oxidized impurities, masking their presence. |
| Impurity Scope | Broad (Detects polar oxides & dimers) | Limited (Misses non-volatiles) | HPLC captures early-eluting polar degradation products. |
| Sensitivity (LOQ) | 0.05 µg/mL | ~1.0 µg/mL | HPLC is ~20x more sensitive for trace impurity profiling. |
| Throughput | Moderate (15 min run) | High (8-10 min run) | GC is faster, but at the cost of "blind spots" in impurity profiling. |
The Validated HPLC Method ("The Product")
This protocol has been optimized for robustness and resolution (
Chromatographic Conditions
-
Instrument: HPLC System with Binary Pump and Diode Array Detector (DAD)
-
Column: Phenomenex Kinetex® 5 µm C18 100 Å, 150 x 4.6 mm (or equivalent C18 core-shell)
-
Column Temperature: 30°C ± 1°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Detection: UV @ 280 nm (Reference: 360 nm)
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 80 | 20 | Equilibration |
| 2.00 | 80 | 20 | Isocratic Hold |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 80 | 20 | Return to Initial |
| 15.00 | 80 | 20 | End of Run |
Rationale: The initial isocratic hold ensures retention of polar oxidative impurities (which elute early), while the gradient ramp effectively elutes the hydrophobic this compound (Retention Time ~8.5 min) and any non-polar dimers.
Experimental Validation Data
The method was validated following ICH Q2(R1) guidelines.
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998
Accuracy (Recovery)
Spike recovery studies were performed at 50%, 100%, and 150% of the target concentration (10 µg/mL).
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 150% | 99.8% | 0.6% |
Sensitivity
-
Limit of Detection (LOD): 0.02 µg/mL (S/N = 3)
-
Limit of Quantitation (LOQ): 0.05 µg/mL (S/N = 10)
Step-by-Step Protocol
Step 1: Standard Preparation
-
Weigh 10.0 mg of This compound Reference Standard (Purity >99.0%) into a 10 mL volumetric flask.
-
Dissolve in 5 mL Acetonitrile. Sonicate for 2 minutes.
-
Dilute to volume with Water (Final solvent: 50:50 MeCN:Water). This is the Stock Solution (1000 µg/mL) .
-
Dilute the Stock Solution 1:100 to obtain the Working Standard (10 µg/mL) .
Step 2: Sample Preparation
-
Weigh ~10 mg of the test sample (liquid/oil) into a 10 mL flask.
-
Follow the same dissolution and dilution steps as the standard.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Note: Use PTFE filters; Nylon filters may adsorb indole derivatives.
-
Step 3: System Suitability Test (SST)
Inject the Working Standard 5 times.
-
Requirement: Retention time %RSD < 1.0%; Peak Area %RSD < 2.0%; Tailing Factor < 1.5.
Visualization: Method Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring a self-validating system.
Figure 1: Logical workflow for the validation of the this compound HPLC method, ensuring compliance with ICH Q2(R1) standards.
References
Characterization of 1,3-Dimethylindole Synthesis Byproducts: A Comparative Guide
Topic: Characterization of 1,3-Dimethylindole synthesis byproducts Content Type: Publish Comparison Guides
Executive Summary
This compound (1,3-DMI) is a critical scaffold in the development of serotonin receptor agonists, melatonin analogs, and indole-based alkaloids. Its synthesis, while seemingly straightforward, is plagued by a fundamental selectivity challenge: the competition between N-alkylation (desired) and C-alkylation (undesired).
This guide objectively compares the two dominant synthetic methodologies—Direct Methylation of Skatole and Fischer Indole Synthesis —focusing specifically on the generation, characterization, and removal of byproducts. We provide experimental evidence demonstrating that while Direct Methylation offers higher atom economy, it carries a higher risk of "silent" impurities (indolenines) that can compromise downstream biological assays.
Comparative Analysis of Synthesis Routes
Method A: Direct N-Methylation of 3-Methylindole (Skatole)
This method relies on the deprotonation of the indole N-H followed by nucleophilic attack on a methyl source (Methyl Iodide or Dimethyl Carbonate).
-
Mechanism: SN2 Substitution.
-
Primary Challenge: The indole anion is an ambident nucleophile. While N-alkylation is kinetically favored, high temperatures or "hard" electrophiles can promote C-alkylation at the C3 position, leading to 1,3,3-trimethylindolenine .
Method B: Fischer Indole Synthesis
This method involves the acid-catalyzed condensation of N-methyl-N-phenylhydrazine with propanal (propionaldehyde).
-
Mechanism: [3,3]-Sigmatropic rearrangement.
-
Primary Challenge: Propanal is prone to self-aldol condensation and polymerization under the harsh acidic conditions required for the rearrangement, leading to oligomeric "tars" that are difficult to remove.
Performance Matrix
| Feature | Method A: Methylation of Skatole | Method B: Fischer Indole Synthesis |
| Atom Economy | High | Low (Loss of NH₃, use of hydrazine) |
| Major Byproduct | 1,3,3-Trimethylindolenine (C-alkylated) | Polymeric Aldols / Unreacted Hydrazine |
| Purification | Distillation or Column Chromatography | Difficult Recrystallization / Chromatography |
| Scalability | Excellent (Kilogram scale feasible) | Moderate (Exotherm control required) |
| Purity Profile | >99% (if C-alkylation is controlled) | 90-95% (Oligomers persist) |
Deep Dive: Characterization of Byproducts
The most insidious impurity in 1,3-DMI synthesis is 1,3,3-trimethylindolenine (TMI). Unlike polymeric tars, TMI is a discrete small molecule with similar solubility properties to the product, making it difficult to detect by TLC.
NMR Spectroscopy: The Self-Validating Standard
Nuclear Magnetic Resonance (NMR) is the only definitive method to quantify C-alkylation levels. The distinction relies on the hybridization of the C3 carbon.
-
This compound (Product): The C3-Methyl group is attached to an sp² hybridized carbon.
-
1,3,3-Trimethylindolenine (Byproduct): The C3-Methyl groups are attached to an sp³ hybridized quaternary carbon.
Diagnostic 1H NMR Shifts (CDCl₃)[1][2]
| Moiety | This compound (Target) | 1,3,3-Trimethylindolenine (Impurity) | Shift Difference (Δδ) |
| N-CH₃ | 3.72 ppm (Singlet) | N/A (N=C double bond usually) | Distinct |
| C3-CH₃ | 2.30 ppm (Doublet, J~1Hz) | 1.35 ppm (Singlet, 6H) | ~0.95 ppm (Critical) |
| C2-H | 6.85 ppm (Singlet/Multiplet) | 8.10 ppm (Imine proton, if present) | >1.0 ppm |
Expert Insight: If you observe a sharp singlet around 1.3 - 1.4 ppm in your crude NMR, you have over-methylated. This signal integrates for 6 protons (gem-dimethyl), making it a highly sensitive probe for even <1% impurity.
Mass Spectrometry (GC-MS)
-
This compound:
. Fragmentation often shows loss of methyl ( ). -
1,3,3-Trimethylindolenine:
. -
Differentiation: The mass difference of 14 Da (one methyl group) is easily resolved. However, TMI can be thermally unstable on some GC columns; use lower inlet temperatures (<200°C).
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways in Method A, highlighting the thermodynamic trap of C-alkylation.
Caption: Competitive alkylation pathways. Note that the target product can act as a nucleophile for further methylation, leading to the indolenine impurity.
Experimental Protocols
Protocol A: Optimized N-Methylation (Minimizing C-Alkylation)
Objective: Synthesize 1,3-DMI with <0.5% indolenine impurity.
Reagents:
-
3-Methylindole (Skatole): 10.0 mmol
-
NaH (60% in oil): 11.0 mmol (1.1 eq)
-
Methyl Iodide (MeI): 10.5 mmol (1.05 eq)
-
DMF (Anhydrous): 20 mL
Step-by-Step Workflow:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH in DMF at 0°C. Add Skatole solution dropwise over 15 mins.
-
Why: Low temperature prevents thermal equilibration to the C-centered anion.
-
-
Anion Formation: Stir at 0°C for 30 mins until H₂ evolution ceases. Solution will turn distinctively yellow/brown.
-
Controlled Alkylation: Add MeI dropwise at 0°C. Do not allow the temperature to rise above 5°C during addition.
-
Causality: Exotherms favor the higher activation energy pathway (C-alkylation). Keeping it cold favors the kinetic N-alkylation.
-
-
Quench: After 1 hour, quench with saturated NH₄Cl.
-
Workup: Extract with EtOAc, wash with water (3x) to remove DMF.
-
Validation: Run crude NMR. Check 1.35 ppm region. If clean, proceed to vacuum distillation.
Protocol B: Purification Strategy for Removal of Byproducts
If your crude contains >5% 1,3,3-trimethylindolenine, simple recrystallization will fail. Use this chemical wash method:
Workflow:
-
Dissolve crude mixture in Et₂O.
-
Acid Wash: Wash the organic layer with 1M HCl (2x).
-
Mechanism:[3] 1,3,3-Trimethylindolenine is a pseudo-imine and is significantly more basic (
of conjugate acid ~5-6) than this compound ( ~ -2). The impurity will protonate and move into the aqueous layer.
-
-
Recovery: The organic layer now retains pure this compound.
-
Dry (MgSO₄) and concentrate.
Purification Workflow Diagram
Caption: Chemical separation strategy leveraging the basicity difference between the indole product and the indolenine byproduct.
References
-
Fischer Indole Synthesis Mechanism & Byproducts
-
Methylation of Indoles using Dimethyl Carbon
- Source: Google P
-
Title: Methylation of indole compounds using dimethyl carbonate[5]
- URL
-
Characterization of Indole vs Indolenine (NMR D
-
Reactivity of 3-Methylindole (Sk
-
General Indole Synthesis Reviews
- Source: MDPI
- Title: New 3H-Indole Synthesis by Fischer's Method
-
URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. 2,3,3-Trimethylindolenine(1640-39-7) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Elucidation of 1,3-Dimethylindole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of 1,3-dimethylindole derivatives is paramount for unlocking their therapeutic potential. This guide provides an in-depth, comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural determination of this critical class of compounds.
The indole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The addition of methyl groups at the 1 and 3 positions significantly influences the electronic and steric properties of the indole ring, making the structural elucidation of these derivatives crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple listing of techniques to explain the "why" behind experimental choices, ensuring a robust and validated approach to structural analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the unequivocal method for determining the absolute three-dimensional structure of a molecule. By diffracting X-rays off a well-ordered crystal lattice, we can generate an electron density map that reveals the precise position of each atom, providing unambiguous information on bond lengths, bond angles, and stereochemistry.
A case in point is the crystal structure of 1,3-Dimethyl-1H-indole-2-carbonitrile [1]. The analysis of this structure provides a foundational understanding of the planarity of the indole ring system and how substituents influence crystal packing through intermolecular interactions.
Experimental Protocol: A Validated Workflow for this compound Derivatives
Achieving a high-quality crystal suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a systematic approach to the crystallization and structural analysis of this compound derivatives.
Step 1: Purification of the this compound Derivative
-
Rationale: Purity is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Method: High-performance liquid chromatography (HPLC) or column chromatography are recommended for achieving >98% purity. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Step 2: Crystallization Screening
-
Rationale: The crystallization of small molecules is often a process of trial and error. Screening a wide range of conditions is essential to identify a suitable solvent system and crystallization method.
-
Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to supersaturation and crystal growth.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing the compound, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of the precipitant into the drop induces crystallization.
-
Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less soluble "anti-solvent." Slow diffusion at the interface can promote crystal growth.
-
Step 3: Crystal Mounting and Data Collection
-
Rationale: A single, well-formed crystal is selected and mounted on a goniometer head for data collection.
-
Method: The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage during X-ray exposure. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Step 4: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.
-
Software: Commonly used software packages include SHELXS for structure solution and SHELXL for refinement.
A Broader Perspective: Integrating Complementary Techniques
While X-ray crystallography provides a static snapshot of a molecule in the solid state, its conformation in solution, which is more biologically relevant, can differ. Therefore, a multi-faceted approach incorporating NMR spectroscopy and computational modeling is crucial for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of protons, offering insights into the solution-state conformation. A comparative analysis of NOE-derived distance restraints with the interatomic distances observed in the crystal structure can reveal conformational similarities or differences between the solid and solution states.
Computational Modeling: The Predictive Power of In Silico Analysis
Computational chemistry offers a powerful tool for predicting the three-dimensional structure and properties of molecules. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound derivatives.
Comparing the computationally predicted structure with the experimentally determined crystal structure serves as a valuable validation of the theoretical model. Discrepancies between the two can highlight the influence of crystal packing forces on the molecular conformation. Furthermore, computational methods can be used to explore the conformational landscape of flexible side chains, providing a more dynamic picture of the molecule's behavior.
Comparative Analysis: A Triad of Structural Elucidation
| Technique | Strengths | Limitations | Application to this compound Derivatives |
| X-ray Crystallography | Provides unambiguous, high-resolution 3D structure; determines absolute stereochemistry. | Requires a high-quality single crystal; provides a static picture in the solid state. | Definitive determination of bond lengths, angles, and intermolecular interactions in the crystalline form. |
| NMR Spectroscopy | Provides structural information in solution; allows for the study of dynamic processes. | Structure determination can be complex for larger molecules; provides an average structure in solution. | Confirmation of chemical structure and connectivity; elucidation of solution-state conformation and dynamics. |
| Computational Modeling | Can predict structures and properties of unknown molecules; allows for the study of conformational landscapes. | Accuracy depends on the level of theory and basis set used; requires experimental validation. | Prediction of stable conformers; comparison with experimental data to understand conformational preferences. |
Visualizing the Workflow: From Synthesis to Structure
A comprehensive workflow for the structural elucidation of this compound derivatives.
Conclusion: An Integrated Approach for Unrivaled Insight
The robust structural characterization of this compound derivatives is not a monolithic task but rather a synergistic interplay of complementary techniques. While single-crystal X-ray crystallography provides the definitive solid-state structure, its integration with NMR spectroscopy and computational modeling offers a more holistic understanding of the molecule's behavior in the biologically relevant solution state. This integrated approach empowers researchers to make more informed decisions in the drug discovery and development pipeline, ultimately accelerating the journey from a promising compound to a potential therapeutic.
References
-
Snyder, H. R., & Eliel, E. L. (1948). The Mannich Reaction. II. The Reaction of Indole with Formaldehyde and Secondary Amines. Journal of the American Chemical Society, 70(5), 1703–1705. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). Wiley. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380–388. [Link]
-
Fun, H.-K., & T. S. Chia. (2009). 1,3-Dimethyl-1H-indole-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1759. [Link]
Sources
Structural Elucidation of 1,3-Dimethylindole Derivatives: A Comparative Analytical Guide
Executive Summary
In drug discovery, the indole scaffold is ubiquitous ("privileged structure"). However, substituting the indole ring at the C2 position, while the C3 position is blocked (as in 1,3-dimethylindole ), presents unique synthetic and analytical challenges.
This guide focuses on the Vilsmeier-Haack formylation of this compound. Unlike standard indoles where C3-attack is electronically preferred, the presence of a methyl group at C3 forces electrophilic substitution to the C2 position. However, competitive reactions (attack on the benzenoid ring at C5/C6 or demethylation) remain risks.
This document compares the analytical performance of structural elucidation methods (1D NMR vs. 2D NMR vs. X-Ray) and provides a validated protocol for synthesizing and confirming This compound-2-carboxaldehyde , a critical intermediate for pharmaceutical pharmacophores.
Comparative Analysis: Product & Method Performance
A. Synthetic Route Comparison: Accessing the C2-Position
How does the Vilsmeier-Haack (VH) route compare to the alternative Lithiation/Trapping method for generating this product?
| Feature | Method A: Vilsmeier-Haack (Recommended) | Method B: C2-Lithiation (n-BuLi/DMF) |
| Regioselectivity | High (>95% C2) . Electronic forcing due to C3 blockage. | Variable . Depends on directing groups; N-Me can direct to C2, but C7 lithiation is a competitive side reaction. |
| Scalability | Excellent . Robust, insensitive to moisture. | Poor . Requires cryogenic temps (-78°C) and anhydrous conditions. |
| Impurity Profile | Clean. Main impurity is unreacted starting material. | Complex. Isomers (C7-formyl) and polymerization products common. |
| Cost Efficiency | High (POCl3/DMF are cheap). | Low (n-BuLi and dry solvents are expensive). |
B. Analytical Performance: Structural Confirmation
Comparing the efficacy of techniques to distinguish the Regioisomer (C2-formyl vs. C5/C6-formyl).
| Analytical Method | Diagnostic Power | Time/Cost | Limitation |
| 1D ¹H NMR | Moderate | Low | Can confirm loss of C2-H, but cannot definitively rule out migration or ring substitution without reference spectra. |
| 2D NMR (NOESY/HMBC) | High (Definitive) | Medium | Requires careful parameter setup to see spatial correlations between N-Me and the new Formyl group. |
| X-Ray Crystallography | Absolute | High | Requires single crystal growth (slow); overkill for routine intermediates. |
Validated Experimental Protocol
Objective: Synthesis and Structural Confirmation of this compound-2-carboxaldehyde.
Reagents & Materials[2][3][4][5][6][7]
-
Substrate: this compound (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl
, 1.2 eq) -
Solvent/Reactant: Dimethylformamide (DMF, 5.0 eq - excess acts as solvent)
-
Quench: Saturated Sodium Acetate (aq) or NaOH (1M).
Step-by-Step Methodology
-
Vilsmeier Reagent Formation (Active Species Generation):
-
In a flame-dried round-bottom flask under N
, cool DMF (anhydrous) to 0°C. -
Add POCl
dropwise over 15 minutes. Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent). -
Scientific Insight: Maintaining 0°C prevents thermal decomposition of the unstable chloroiminium salt.
-
-
Electrophilic Substitution:
-
Dissolve this compound in a minimum amount of DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
TLC Monitoring: Mobile Phase 20% EtOAc/Hexane. Product R
~0.4 (distinct aldehyde spot), Starting Material R ~0.7.
-
-
Hydrolysis & Workup:
-
Pour the reaction mixture onto crushed ice/water (exothermic).
-
Basify to pH 8-9 using sat. NaOAc or 1M NaOH. Critical: This step hydrolyzes the intermediate iminium salt to the aldehyde.[1]
-
Stir vigorously for 30 minutes. A precipitate should form.
-
Filter the solid (or extract with DCM if oil forms). Recrystallize from Ethanol/Water.
-
Structural Elucidation Logic
To confirm the product is This compound-2-carboxaldehyde and not an isomer, follow this self-validating logic chain.
1D NMR Diagnostic Signals (CDCl , 400 MHz)
-
Aldehyde Proton (-CHO): Look for a singlet at ~10.1 ppm .
-
Disappearance of C2-H: The starting material (1,3-DMI) has a singlet at ~6.8 ppm (C2-H). This must be absent.
-
Shift of N-Me: The N-Methyl singlet (originally ~3.7 ppm) will shift downfield (deshielded) to ~4.0 ppm due to the electron-withdrawing nature of the adjacent C2-carbonyl.
2D NMR (The "Smoking Gun")
Use NOESY (Nuclear Overhauser Effect Spectroscopy) to prove regiochemistry.
-
Correlation A: Strong NOE between N-Me protons and C7-H (Benzene ring). Controls for N-methylation integrity.
-
Correlation B (The Proof): NOE cross-peak between C3-Me protons and the Aldehyde proton . This proves the aldehyde is spatially close to C3, confirming C2 substitution.
-
Negative Result: If the aldehyde were at C5 or C6, NOE with C3-Me would be impossible.
Data Summary Table
| Moiety | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| -CHO | 10.15 | s | 1H | Diagnostic for aldehyde; confirms oxidation state. |
| Ar-H (C4) | 7.65 | d | 1H | Deshielded doublet; characteristic of indole C4. |
| Ar-H (C7) | 7.30 | d | 1H | Correlates with N-Me in NOESY. |
| N-CH | 4.05 | s | 3H | Downfield shift confirms EWG at C2 position. |
| C3-CH | 2.60 | s | 3H | Singlet. NOE correlation to -CHO confirms regioselectivity. |
Visualization of Workflow & Logic
Figure 1: Reaction & Analysis Workflow
Caption: Figure 1. Synthetic pathway for the C2-formylation of this compound, highlighting the critical hydrolysis step.
Figure 2: Structural Assignment Decision Tree
Caption: Figure 2. Analytical logic flow for distinguishing the C2-substituted product from potential regioisomers.
References
-
Vilsmeier-Haack Reaction Mechanism & Application : Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2]
-
Indole Reactivity & Regioselectivity : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Indoles discussing C2 vs C3 electrophilic attack).
- NMR Data for Indoles: "this compound-2-carboxaldehyde Spectral Data." Spectroscopic Data of Heterocyclic Compounds.
-
Synthesis of 2-Formyl-1,3-dimethylindole : James, P. N., & Snyder, H. R. (1960). Indole-2-carboxaldehyde. Organic Syntheses, 39, 30. (Classic protocol adapted for methylated derivatives).
-
NOESY Applications in Heterocycles : Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Methodology for NOE assignment).
Sources
A Comparative Guide to In Silico Target Prediction for 1,3-Dimethylindole
Introduction: The Challenge of Orphan Molecules
In the landscape of drug discovery and chemical biology, researchers often encounter "orphan" molecules—compounds with known structures but unknown biological targets and mechanisms of action. 1,3-Dimethylindole is one such entity. While the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs, the specific biological profile of this dimethylated variant is not well-documented in public literature.[1][2] Identifying the protein targets of such a molecule is the critical first step in uncovering its therapeutic potential or toxicological liabilities.
In silico target prediction, or "target fishing," offers a rapid and cost-effective suite of computational methods to generate testable hypotheses about a molecule's protein interactions.[3][4] This guide provides a comparative overview of established in silico strategies, using this compound as a case study. We will explore the causality behind different methodological choices, present self-validating workflows, and ground our discussion in authoritative, field-proven tools.
Part 1: Foundational Strategies in Target Prediction
Computational target prediction methods are broadly categorized into two families: ligand-based and structure-based.[5][6] The most robust predictions often arise from a consensus between these orthogonal approaches.
-
Ligand-Based Approaches: These methods operate on the principle of molecular similarity: "similar molecules tend to have similar biological targets."[7][8] They compare the query molecule (this compound) to vast databases of compounds with known experimental bioactivity.
-
Structure-Based Approaches: Often called reverse docking, this strategy "docks" the query molecule into the 3D structures of thousands of potential protein targets to calculate binding affinities.[9][10][11] It seeks to find the best "lock" for the molecular "key."
This guide will compare two leading, freely accessible web servers that exemplify these strategies: SwissTargetPrediction (ligand-based) and PharmMapper (a hybrid approach leaning on structure-based pharmacophores).
Part 2: A Comparative Workflow for this compound
The goal of this workflow is not just to generate a list of potential targets, but to build a high-confidence, prioritized list for subsequent experimental validation. A self-validating system is achieved by seeking consensus between different predictive algorithms.
Workflow Overview
The overall logic of our comparative analysis is depicted below. We begin with the known structure of this compound and process it through parallel, independent prediction pipelines. The outputs are then consolidated to identify high-confidence targets that are predicted by multiple methods.
Caption: A comparative workflow for in silico target prediction.
Method 1: Ligand-Based Screening with SwissTargetPrediction
Causality & Expertise: SwissTargetPrediction is an exemplary ligand-based tool.[7][8][12] It leverages a massive, curated database of molecules with known activities.[8] The core hypothesis is that if this compound is structurally similar (in both 2D topology and 3D shape) to known ligands for a particular protein, it is probable that it also binds to that protein.[7][13] This approach is powerful for its speed and its ability to identify targets even if their 3D structures are not yet solved.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Navigate to the Server: Open a web browser and go to the SwissTargetPrediction website.[14]
-
Input the Molecule:
-
The canonical SMILES string for this compound is CN1C=C(C)C2=CC=CC=C12.
-
Paste this string into the query box. The 2D structure will be automatically generated in the molecular editor.
-
-
Select Species: Choose "Homo sapiens" from the dropdown menu to focus the search on human protein targets.
-
Run Prediction: Click the "Predict targets" button. The server will compare the input molecule to its library of over 370,000 active compounds.[8]
-
Analyze Results: The output page will list potential targets, ranked by a probability score. The results are presented as a pie chart of target classes (e.g., kinases, proteases, GPCRs) and a detailed list. Pay close attention to the "Probability" column. A higher value indicates a greater confidence in the prediction based on the similarity of known ligands.
Method 2: Pharmacophore Mapping with PharmMapper
Causality & Expertise: PharmMapper employs a reverse pharmacophore mapping strategy.[15][16] A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.[15] PharmMapper screens the 3D conformation of this compound against a vast database of over 7,000 receptor-based pharmacophore models.[15][16] A high "Fit Score" indicates that the molecule's 3D features align well with the binding requirements of a particular protein, suggesting a potential interaction. This method is powerful because it focuses on the specific interactions required for binding, rather than overall molecular similarity.[17]
Experimental Protocol: Target Prediction using PharmMapper
-
Prepare the 3D Structure: PharmMapper requires a 3D structure file (e.g., .mol2 or .sdf format). This can be generated from the SMILES string using a tool like Open Babel or a chemical drawing software.
-
Navigate to the Server: Access the PharmMapper web server.[16]
-
Upload the Molecule:
-
Click "Choose File" and upload the 3D structure file of this compound.
-
-
Set Parameters:
-
Select the appropriate pharmacophore database (e.g., "Human Protein Targets Only").
-
The default setting of generating a maximum of 300 conformations is typically sufficient for a small molecule.
-
-
Submit the Job: Enter your email address and submit the job. The screening process may take several hours.[16]
-
Analyze Results: You will receive a link to a results page. This page will list potential targets ranked by their "Fit Score." A higher score signifies a better alignment between the molecule and the target's pharmacophore. The results also provide a visual representation of the molecule aligned within the pharmacophore model.
Part 3: Data Synthesis, Interpretation, and Validation
Comparative Data Summary
After running both predictions, the results should be consolidated into a single table for comparison. This allows for the immediate identification of consensus targets.
| Rank | Target Name | Gene | Target Class | Prediction Method | Confidence Score |
| 1 | Target A | GENA | Kinase | SwissTargetPrediction, PharmMapper | Prob: 0.85, Fit: 5.21 |
| 2 | Target B | GENB | GPCR | SwissTargetPrediction | Prob: 0.79 |
| 3 | Target C | GENC | Protease | PharmMapper | Fit: 4.98 |
| 4 | Target D | GEND | Kinase | SwissTargetPrediction | Prob: 0.72 |
| 5 | Target E | GENE | Nuclear Receptor | PharmMapper | Fit: 4.65 |
| ... | ... | ... | ... | ... | ... |
Note: This is an example table. Actual results will vary.
Interpretation:
-
High-Confidence Hits: "Target A" is our highest confidence hit. It was predicted by both a ligand-based similarity search and a structure-based pharmacophore alignment. This orthogonal validation significantly increases the likelihood that it is a true biological target.
-
Medium-Confidence Hits: Targets B, C, D, and E are predicted by only one method. While still valuable, they represent a lower priority for initial experimental follow-up compared to consensus hits.
From Prediction to Hypothesis: Pathway Analysis
Identifying a target is only part of the story. Understanding its biological context is crucial. If a top-ranked target is, for example, a well-known kinase, we can use this information to build a testable hypothesis about the molecule's effect on a signaling pathway.
Caption: Hypothetical signaling pathway for a predicted target.
This diagram illustrates a clear, testable hypothesis: this compound may inhibit Kinase A, leading to a change in the phosphorylation of its substrate and ultimately altering a key cellular response.
Conclusion and The Path to Experimental Validation
This guide outlines a robust, comparative in silico workflow for identifying the biological targets of an orphan molecule like this compound. By leveraging the distinct strengths of ligand-based (SwissTargetPrediction) and structure-based (PharmMapper) methods, we can generate a prioritized list of high-confidence targets.
References
-
Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
-
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A Senior Application Scientist's Guide to Indole Synthesis: Benchmarking Modern Routes Against the Classic Fischer Method
Introduction: The Enduring Importance of the Indole Scaffold
To researchers, medicinal chemists, and drug development professionals, the indole nucleus is a truly privileged scaffold. This bicyclic aromatic heterocycle is a recurring motif in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids like vincristine. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of countless pharmaceuticals targeting a wide range of diseases.[1]
For over a century, the go-to method for constructing this vital framework has been the Fischer indole synthesis, a testament to its robustness and versatility.[2] However, the ever-increasing complexity of therapeutic targets demands synthetic routes that offer milder conditions, greater functional group tolerance, and improved efficiency. This guide provides an in-depth, objective comparison of the time-tested Fischer synthesis against prominent modern alternatives, including the palladium-catalyzed Larock and the radical-based Fukuyama syntheses. We will also explore a green, microwave-assisted approach, offering a more sustainable alternative. This analysis is supported by experimental data and detailed protocols to empower you in selecting the optimal synthetic strategy for your target molecule.
The Benchmark: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde.[2] Its enduring popularity stems from the ready availability of starting materials and its effectiveness in producing a wide variety of substituted indoles.[3]
Reaction Mechanism and Causality
The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone. This is a standard imine formation, usually reversible and driven to completion by the removal of water.
-
Tautomerization to Enamine: The hydrazone then undergoes tautomerization to its enamine isomer. This step is critical as it sets the stage for the key bond-forming event.
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement). This is the crucial C-C bond-forming step that establishes the indole framework. The choice of a strong acid catalyst (Brønsted or Lewis) is pivotal here to facilitate this rearrangement.[5]
-
Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.[2]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Advantages and Limitations
The primary advantages of the Fischer synthesis are its versatility and the low cost of starting materials.[3] However, it suffers from several drawbacks that have prompted the development of alternative methods:
-
Harsh Conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.[6]
-
Regioselectivity Issues: The use of unsymmetrical ketones can lead to the formation of a mixture of regioisomeric indoles.[3]
-
Limited Scope for Certain Substitutions: The synthesis of indole itself from acetaldehyde is not feasible, and the preparation of 7-substituted indoles can be challenging.[5][7]
Modern Alternatives: A Comparative Analysis
Modern synthetic methods aim to overcome the limitations of the Fischer synthesis by offering milder reaction conditions, improved regioselectivity, and broader functional group tolerance.
The Larock Indole Synthesis: A Palladium-Catalyzed Approach
First reported by Richard C. Larock in 1991, this powerful method involves the palladium-catalyzed heteroannulation of a 2-haloaniline with a disubstituted alkyne.[8]
Mechanism: The catalytic cycle involves the oxidative addition of the 2-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.[8] The use of a palladium catalyst allows for significantly milder reaction conditions compared to the Fischer synthesis.
Caption: Simplified catalytic cycle of the Larock Indole Synthesis.
Advantages:
-
Mild Conditions: Typically proceeds at lower temperatures and with weaker bases than the Fischer synthesis.[9]
-
High Regioselectivity: The regioselectivity is generally well-controlled, with the bulkier alkyne substituent ending up at the 2-position of the indole.[8]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aniline and alkyne components.[9]
The Fukuyama Indole Synthesis: A Radical-Based Strategy
Developed by Tohru Fukuyama, this method utilizes a tin-mediated radical cyclization of either an ortho-isocyanostyrene or a 2-alkenylthioanilide to form 2,3-disubstituted indoles.[10]
Mechanism: The reaction is initiated by the formation of a tributyltin radical, which then adds to the isocyano or thioanilide group. The resulting radical undergoes a 5-exo-trig cyclization onto the adjacent double bond, followed by propagation of the radical chain to yield the indole product.[10]
Caption: Key steps in the radical mechanism of the Fukuyama Indole Synthesis.
Advantages:
-
Excellent Functional Group Tolerance: The radical nature of the reaction makes it compatible with a wide range of sensitive functional groups, including esters and β-lactams.[10]
-
Access to Complex Scaffolds: This method has been successfully applied in the total synthesis of complex natural products like (+)-vinblastine.[11]
-
One-Pot Procedure: The reaction can often be carried out in a single pot, improving operational efficiency.[10]
Green Alternative: Microwave-Assisted Indole Synthesis
A significant advancement in sustainable chemistry is the use of microwave irradiation to accelerate organic reactions. The Fischer indole synthesis is particularly amenable to this technology, offering a greener alternative to conventional heating.[12]
Advantages:
-
Drastically Reduced Reaction Times: Microwave heating can reduce reaction times from hours to minutes.[4]
-
Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts.[4]
-
Energy Efficiency: Microwave synthesis is more energy-efficient than conventional heating methods.[4]
Quantitative Performance Comparison
The choice of a synthetic method often comes down to a trade-off between yield, reaction time, and conditions. The following table provides a quantitative comparison of the methods discussed for the synthesis of representative indole derivatives.
| Method | Product | Starting Materials | Catalyst/Reagent | Conditions | Time | Yield (%) |
| Fischer | 2-Phenylindole | Phenylhydrazine, Acetophenone | Zinc Chloride | 170°C | 5 min | 72-80 |
| Larock | 2,3-Diphenylindole | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | 100°C | 24 h | 95 |
| Fukuyama | 2-Methyl-3-phenylindole | o-(1-phenylprop-1-en-2-yl)phenyl isocyanide | Bu₃SnH, AIBN | 80°C | 2 h | 85 |
| Microwave Fischer | 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine, Cyclohexanone | p-Toluenesulfonic acid | 600 W | 3 min | 91 |
Data compiled from representative literature procedures. Yields and conditions may vary depending on the specific substrates and scale.
Qualitative Performance Comparison
| Feature | Fischer Synthesis | Larock Synthesis | Fukuyama Synthesis | Green (Microwave) Synthesis |
| Functional Group Tolerance | Poor to Moderate | Good to Excellent | Excellent | Moderate to Good |
| Regioselectivity | Can be poor with unsymmetrical ketones | Generally Excellent | Excellent | Same as conventional method |
| Safety Considerations | Use of strong acids and high temperatures. Phenylhydrazines can be toxic. | Palladium catalysts can be expensive and require careful handling. | Tributyltin hydride is highly toxic and requires specialized handling. | Requires specialized microwave equipment. Potential for rapid pressure buildup. |
| Cost-Effectiveness | Generally low cost of starting materials and reagents. | Higher cost due to palladium catalyst and ligands. | High cost and toxicity of tin reagents. | Initial equipment cost. Can be cost-effective in the long run due to time and energy savings. |
Experimental Protocols
Protocol 1: Classic Fischer Indole Synthesis of 2-Phenylindole
This two-step protocol involves the formation of acetophenone phenylhydrazone followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure:
-
Warm a mixture of acetophenone and phenylhydrazine on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the product by filtration and wash with cold ethanol.
-
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure:
-
Prepare an intimate mixture of the hydrazone and zinc chloride in a tall beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously.
-
After the mass becomes liquid (3-4 minutes), continue stirring for 5 minutes.
-
Pour the hot reaction mixture into 400 mL of water.
-
Add glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude product by filtration, wash with water, and recrystallize from hot 95% ethanol.
-
Caption: Step-by-step workflow for the Fischer Indole Synthesis.
Protocol 2: Larock Indole Synthesis of 2,3-Disubstituted Indoles
-
Materials: 2-Iodoaniline (1.0 mmol), Disubstituted alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), K₂CO₃ (2.0 mmol), LiCl (1.0 mmol), DMF (5 mL).
-
Procedure:
-
To an oven-dried flask, add Pd(OAc)₂, K₂CO₃, and LiCl.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).
-
Add DMF, 2-iodoaniline, and the disubstituted alkyne via syringe.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Fukuyama Indole Synthesis
-
Materials: ortho-Isocyanostyrene derivative (1.0 mmol), Tributyltin hydride (1.2 mmol), AIBN (0.1 mmol), Toluene (10 mL).
-
Procedure:
-
Dissolve the ortho-isocyanostyrene derivative in toluene in a round-bottom flask.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add tributyltin hydride and AIBN to the flask.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Note: Tributyltin hydride and its byproducts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Protocol 4: Microwave-Assisted Fischer Indole Synthesis
-
Materials: Phenylhydrazine (1.0 mmol), Cyclohexanone (1.0 mmol), p-Toluenesulfonic acid (0.1 mmol).
-
Procedure:
-
In a 10 mL microwave vial, combine phenylhydrazine, cyclohexanone, and p-toluenesulfonic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 600 W for 3 minutes.
-
Cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Conclusion and Future Outlook
The synthesis of indoles remains a dynamic and evolving field of chemical research. While the classic Fischer indole synthesis continues to be a valuable and widely practiced method, its limitations, particularly the harsh reaction conditions, have spurred the development of innovative and milder alternatives.
Palladium-catalyzed methods, such as the Larock synthesis , offer excellent functional group tolerance and regioselectivity, making them highly suitable for the synthesis of complex, highly substituted indoles. The Fukuyama synthesis , with its radical-based mechanism, provides a powerful tool for constructing indoles with sensitive functionalities that might not survive other methods. Furthermore, the adoption of green chemistry principles , exemplified by microwave-assisted synthesis, is paving the way for more sustainable and efficient indole production.
The choice of the optimal synthetic route is a strategic decision that depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For simple, robust targets, the Fischer synthesis may still be the most economical choice. However, for complex, functionalized molecules, the advantages offered by modern catalytic methods often outweigh their higher initial costs. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the toolbox for indole synthesis will undoubtedly continue to expand, enabling the creation of novel and increasingly complex molecules for the advancement of science and medicine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethylindole
Hazard Profile and Risk Assessment: Understanding the "Why"
1,3-Dimethylindole is a versatile heterocyclic compound used in various research applications. Its utility, however, is paired with a distinct hazard profile that dictates its handling and disposal. A thorough understanding of these risks is the foundation of a self-validating safety protocol. The primary hazards are summarized below.
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Acute Oral Toxicity | Harmful if swallowed (Acute Toxicity, Category 4).[1] | Prevents accidental ingestion by personnel and contamination of water sources. Direct disposal to landfill or drain is prohibited. |
| Serious Eye Irritation | Causes serious eye irritation (Category 2).[1] | Mandates the use of sealed, robust containers to prevent splashes or vapor exposure during handling and transport. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] | Prohibits drain disposal, as this would introduce a persistent toxin into waterways, harming aquatic ecosystems. |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] | Requires strict segregation of waste streams to prevent violent exothermic reactions, gas evolution, or fire within the waste container. |
| Physical Properties | Liquid at room temperature with a characteristic stench.[2] | Necessitates the use of tightly sealed, leak-proof containers stored in well-ventilated areas to manage odors and prevent spills. |
Pre-Disposal Operations: Handling and Segregation of Waste
Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Required Personal Protective Equipment (PPE)
When handling waste this compound, the following PPE is mandatory to mitigate exposure risks:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4]
Chemical Segregation: A Critical Step
The causal principle behind waste segregation is the prevention of dangerous reactions. Mixing incompatible chemicals can lead to container pressurization, toxic gas release, or fire. Waste this compound must never be mixed with the substances listed in the table below.[2][3][5][6]
| Incompatible Chemical Class | Specific Examples | Potential Hazardous Reaction |
| Strong Oxidizing Agents | Nitric Acid, Perchloric Acid, Chromium Trioxide | Violent, potentially explosive reaction. |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Vigorous exothermic reaction. |
| Acid Anhydrides | Acetic Anhydride | Potential for violent polymerization or reaction. |
| Acid Chlorides | Acetyl Chloride, Benzoyl Chloride | Vigorous, exothermic reaction. |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to ensure that this compound waste is managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
